molecular formula C13H19NO2 B1283405 Ethyl 3-[benzyl(methyl)amino]propanoate CAS No. 25772-94-5

Ethyl 3-[benzyl(methyl)amino]propanoate

Cat. No.: B1283405
CAS No.: 25772-94-5
M. Wt: 221.29 g/mol
InChI Key: XMCDHJNMZJAIRF-UHFFFAOYSA-N
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Description

Ethyl 3-[benzyl(methyl)amino]propanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[benzyl(methyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[benzyl(methyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[benzyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDHJNMZJAIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569054
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25772-94-5
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 3-[benzyl(methyl)amino]propanoate" molecular formula C13H19NO2

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 25772-94-5 Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol

Executive Summary

Ethyl 3-[benzyl(methyl)amino]propanoate is a specialized ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino ester intermediate widely utilized in medicinal chemistry and organic synthesis. Structurally, it consists of a propanoate backbone functionalized with a tertiary amine bearing both a benzyl and a methyl group.[1] This compound serves as a critical "masked" 

-amino acid precursor; the benzyl group acts as a robust protecting group that can be selectively removed via hydrogenolysis, while the ester moiety allows for further derivatization into amides, alcohols, or heterocycles.

Its primary utility lies in the synthesis of pharmaceutical active ingredients (APIs), particularly in creating peptidomimetics,


-lactams, and heterocyclic scaffolds found in analgesics and anti-inflammatory agents.

Physicochemical Identity

Understanding the physical properties is essential for handling and purification.

PropertyValueNotes
Appearance Colorless to pale yellow liquidViscous oil at room temperature
Boiling Point ~310–315 °C (Predicted)Typically distilled under reduced pressure (e.g., 140–145 °C @ 2 mmHg) to avoid decomposition.
Density 1.02 ± 0.05 g/cm³Slightly denser than water.
Solubility Soluble in DCM, EtOAc, MeOH, EtOHImmiscible with water; extractable into organic phase from basic aqueous solution.
pKa (Calc) ~9.5 (Amine)Basic character allows protonation by mineral acids (HCl) to form stable salts.
LogP ~2.5Lipophilic, facilitates cell membrane permeability in early-stage assays.

Synthesis & Manufacturing Strategy

The most robust and atom-economical route to Ethyl 3-[benzyl(methyl)amino]propanoate is the Aza-Michael Addition . This reaction involves the conjugate addition of N-benzylmethylamine to ethyl acrylate.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair onto the


-carbon of the 

-unsaturated ester. This forms a zwitterionic enolate intermediate, which is subsequently protonated to yield the final saturated ester.

Why this route?

  • Atom Economy: 100% atom economy (no byproducts).

  • Selectivity: The reaction is highly chemoselective for the

    
    -position; 1,2-addition (amide formation) is kinetically disfavored under these conditions.
    
  • Scalability: Can be performed solvent-free or in green solvents like ethanol.

Synthesis Protocol (Self-Validating)

Objective: Synthesize 50g of Ethyl 3-[benzyl(methyl)amino]propanoate.

Reagents:

  • N-Benzylmethylamine (CAS 102-05-6): 27.5 g (1.0 equiv)

  • Ethyl Acrylate (CAS 140-88-5): 25.0 g (1.1 equiv) - Excess drives kinetics

  • Catalyst (Optional but recommended): Glacial Acetic Acid (0.5 mol%) or

    
     for rate acceleration. Note: Uncatalyzed reactions work but require longer times.
    

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge N-benzylmethylamine.

  • Addition: Cool the flask to 0°C (ice bath). The reaction is exothermic. Add Ethyl Acrylate dropwise over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–24 hours.

    • Validation Check: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting amine spot (lower Rf) should disappear.

  • Quench/Workup:

    • If solvent-free: The mixture is virtually pure crude.

    • Removal of Excess: Use a rotary evaporator (40°C, 20 mbar) to remove unreacted ethyl acrylate (volatile).

  • Purification:

    • Distillation: Vacuum distillation (0.5 mmHg, ~130°C) yields the product as a clear oil.

    • Alternative (Salt Formation): Dissolve crude oil in diethyl ether and bubble dry HCl gas. The hydrochloride salt precipitates as a white solid, which can be filtered and recrystallized (mp ~140°C).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Charge N-benzylmethylamine Add Add Ethyl Acrylate (Dropwise, 0°C) Start->Add React Stir at 25°C (12-24h) Aza-Michael Addition Add->React Check TLC Check (Disappearance of Amine) React->Check Check->React Incomplete Evap Rotary Evaporation (Remove excess Ethyl Acrylate) Check->Evap Complete Distill Vacuum Distillation (Yields Pure Oil) Evap->Distill Salt Optional: HCl Salt Formation (Solid Precipitate) Evap->Salt Alt Route

Figure 1: Operational workflow for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate via Aza-Michael addition.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

MethodExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃, 400 MHz)

7.2-7.4 (m, 5H)
Aromatic protons (Benzyl group).

4.12 (q, 2H)

(Ester methylene).

3.52 (s, 2H)

(Benzylic methylene).

2.75 (t, 2H)

(Beta-protons).

2.50 (t, 2H)

(Alpha-protons).

2.22 (s, 3H)

(N-Methyl group).

1.25 (t, 3H)

(Ester methyl).
IR Spectroscopy 1735 cm⁻¹Strong C=O stretch (Ester).
No N-H stretchConfirms tertiary amine formation.
Mass Spectrometry m/z = 222.15

Protonated molecular ion.

Pharmacological & Biological Applications

This compound is rarely the final drug but rather a high-value Intermediate .

Precursor for -Amino Acids

-amino acids are key components in peptidomimetics because they confer resistance to proteolytic degradation (metabolic stability).
  • Transformation: Hydrolysis of the ester (LiOH/THF) yields the free acid. Subsequent hydrogenolysis (

    
    , Pd/C) removes the benzyl group to yield N-methyl-
    
    
    
    -alanine.
Heterocycle Construction

The molecule possesses a "1,5-relationship" between the nucleophilic nitrogen and the electrophilic ester carbonyl (if extended or reacted).

  • Pyrrolidine Synthesis: Reaction with dielectrophiles or intramolecular cyclization protocols can convert this backbone into pyrrolidine derivatives, common in antipsychotic and analgesic drugs.

  • Prodrug Design: The ester moiety can be transesterified to attach lipophilic carriers, improving the bioavailability of the parent amino acid payload.

Application Pathway Diagram

Applications Core Ethyl 3-[benzyl(methyl)amino]propanoate (Core Intermediate) Route1 Hydrolysis (LiOH) Core->Route1 Route2 Hydrogenolysis (H2, Pd/C) Core->Route2 Route3 Dieckmann/Cyclization Core->Route3 Prod1 N-Benzyl-N-methyl-beta-alanine (Peptidomimetic Block) Route1->Prod1 Prod2 Ethyl 3-(methylamino)propanoate (Secondary Amine) Route2->Prod2 Prod3 N-Methyl-Piperidone/Pyrrolidine deriv. (Heterocyclic Scaffolds) Route3->Prod3

Figure 2: Divergent synthetic utility of the core compound in drug development.

Safety, Handling & Stability

  • Hazards: Classified as an Irritant (Xi) .[2] Causes skin and eye irritation. May be harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or hydrolysis of the ester.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (unless forming the salt).

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; toxic to aquatic life in high concentrations.

References

  • Benchchem. Ethyl 3-[benzyl(methyl)amino]propanoate Properties and CAS 25772-94-5.[3][4][5] Retrieved from

  • ChemicalBook. Ethyl 3-(N-benzyl-N-methylamino)propanoate MSDS and Suppliers. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)propanoate (Related Structure/Class). Retrieved from [2]

  • MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves. Molecules 2024. Retrieved from

  • ResearchGate. Conjugate addition of benzyl amine and methyl acrylate using different solvents. Retrieved from

Sources

An In-depth Technical Guide to the Structural Analogs of Ethyl 3-[benzyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Structure-Activity Relationship

Foreword

The scaffold of β-amino acids and their derivatives has emerged as a cornerstone in modern medicinal chemistry. These structures, distinguished by the placement of the amino group on the third carbon from the carboxyl group, are integral to the synthesis of a vast array of biologically active molecules.[1] Their incorporation into peptides and small-molecule drugs can significantly enhance metabolic stability and pharmacological activity. This guide focuses on a specific, yet versatile, member of this class: Ethyl 3-[benzyl(methyl)amino]propanoate. We will delve into the synthesis of its structural analogs, their characterization, and the critical structure-activity relationships (SAR) that govern their biological effects, with a particular emphasis on their potential as antiproliferative and antimicrobial agents.

The Core Moiety: Ethyl 3-[benzyl(methyl)amino]propanoate

Ethyl 3-[benzyl(methyl)amino]propanoate is a tertiary amine derivative of a β-amino acid ester. Its structure presents multiple avenues for modification, making it an excellent starting point for the development of compound libraries for drug discovery. The core structure consists of a propanoate ethyl ester backbone, an N-methyl group, and an N-benzyl group. Each of these components can be systematically altered to probe the chemical space and optimize for desired biological activities.

Synthetic Strategies: Building the Analog Library

The synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate and its analogs primarily relies on robust and versatile chemical transformations. The aza-Michael addition is a particularly powerful method for the formation of the β-amino ester backbone.

Aza-Michael Addition: A Cornerstone Reaction

The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of our core molecule, this typically involves the reaction of an N-substituted amine with an acrylate ester.

cluster_reactants Reactants cluster_product Product amine N-benzylmethylamine reaction Aza-Michael Addition amine->reaction acrylate Ethyl acrylate acrylate->reaction product Ethyl 3-[benzyl(methyl)amino]propanoate reaction->product

Caption: Aza-Michael addition for the synthesis of the core molecule.

Experimental Protocol: General Procedure for Aza-Michael Addition

  • To a solution of the secondary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) is added the corresponding acrylate ester (1.1 eq.).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired β-amino ester.

This protocol can be adapted for the synthesis of a wide range of analogs by varying the amine and acrylate starting materials.

Structural Modifications and SAR Analysis

The exploration of the chemical space around Ethyl 3-[benzyl(methyl)amino]propanoate involves systematic modifications of its three key components: the ester group, the N-alkyl/aryl substituents, and the propanoate backbone.

Modification of the Ester Group

The ethyl ester of the core molecule is a logical point for modification to influence physicochemical properties such as solubility, stability, and cell permeability. Bioisosteric replacement is a common strategy in this regard.[2]

Table 1: Bioisosteric Replacements for the Ester Group and Their Potential Impact

BioisostereRationale for ReplacementExpected Impact on Properties
Carboxylic AcidIncrease polarity and potential for ionic interactions.Improved water solubility, potential for salt formation.
AmideIntroduce hydrogen bonding capabilities.Increased metabolic stability, altered binding interactions.
TetrazoleMimic the acidic nature of a carboxylic acid with improved metabolic stability.[2]Enhanced oral bioavailability compared to carboxylic acids.[2]
AcylsulfonamideAct as a non-classical bioisostere of carboxylic acids.Improved cell permeability and metabolic stability.

The conversion of the ester to these bioisosteres can be achieved through standard synthetic transformations, such as hydrolysis to the carboxylic acid followed by amide coupling or conversion to the tetrazole.

Variation of N-Substituents

The N-benzyl and N-methyl groups play a crucial role in defining the steric and electronic properties of the molecule, which in turn dictates its interaction with biological targets.

The benzyl group can be readily modified by introducing substituents on the aromatic ring. This allows for a fine-tuning of the electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the molecule.

cluster_core Core Structure cluster_substituents Substituents (R) core Ethyl 3-[R-benzyl(methyl)amino]propanoate ewg Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) core->ewg Modifies electronic properties edg Electron-Donating Groups (e.g., -OCH3, -CH3) core->edg Modifies electronic properties unsub Unsubstituted (-H) core->unsub Baseline

Caption: Modification of the N-benzyl group.

Antiproliferative Activity:

Studies on related N-aryl-β-alanine derivatives have shown that the nature of the substitution on the aromatic ring can significantly impact anticancer activity. For instance, in a series of N-aryl-β-alanine dihydrazone derivatives, compounds with electron-withdrawing groups such as 4-bromo or 4-chloro on the phenyl ring exhibited enhanced cytotoxicity against triple-negative breast cancer and glioblastoma cell lines.

Table 2: Hypothetical SAR of N-Benzyl Substituted Analogs against a Cancer Cell Line (e.g., MCF-7)

R (Substitution on Benzyl Ring)Predicted IC50 (µM)Rationale
4-H50Baseline activity.
4-Cl25Electron-withdrawing group may enhance binding affinity.
4-OCH375Electron-donating group may be less favorable for activity.
4-NO215Strong electron-withdrawing group could significantly improve potency.
2,4-diCl10Multiple electron-withdrawing groups may further enhance activity.

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Replacing the N-methyl group with larger alkyl or even aryl substituents can probe the steric tolerance of the biological target's binding pocket.

Table 3: Hypothetical SAR of N-Alkyl/Aryl Analogs against a Bacterial Strain (e.g., S. aureus)

N-SubstituentPredicted MIC (µg/mL)Rationale
Methyl64Baseline activity.
Ethyl32Slight increase in lipophilicity may improve membrane penetration.
Isopropyl128Increased steric bulk may hinder binding.
Cyclohexyl>256Significant steric hindrance likely disrupts binding.
Phenyl16Aromatic ring may engage in additional favorable interactions (e.g., π-stacking).

Note: The MIC values in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Modification of the Propanoate Backbone

Alterations to the three-carbon backbone of the propanoate moiety can influence the conformational flexibility of the molecule and the spatial orientation of the key functional groups. Introducing substituents at the α- or β-positions can create chiral centers and explore stereospecific interactions with the biological target.

Biological Evaluation: Unveiling the Therapeutic Potential

A systematic biological evaluation of the synthesized analogs is crucial to establish a robust SAR. The primary areas of investigation for this class of compounds are their antiproliferative and antimicrobial activities.

Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these serially diluted compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Characterization of Analogs: Ensuring Structural Integrity

The unambiguous characterization of each synthesized analog is paramount for the reliability of the SAR data. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of the synthesized compounds.

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environment. For Ethyl 3-[benzyl(methyl)amino]propanoate, characteristic signals would include the aromatic protons of the benzyl group, the methylene protons of the ethyl and propanoate groups, and the methyl protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the ester group typically appears around 170-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For β-amino esters, a strong absorption band corresponding to the C=O stretch of the ester is typically observed in the range of 1735-1750 cm⁻¹.[4]

Mechanism of Action: A Glimpse into the Molecular Interactions

While the precise mechanism of action for many β-amino acid derivatives is still under investigation, several hypotheses exist.

  • Anticancer Activity: Some β-amino acid derivatives are thought to exert their anticancer effects by inducing apoptosis.[5] Molecular docking studies can be employed to predict the binding of these compounds to key cancer-related proteins, such as Bcl-2 family proteins or protein kinases.[6][7]

cluster_workflow Mechanism of Action Workflow analog Synthesized Analog docking Molecular Docking Simulation analog->docking target Cancer-Related Protein (e.g., Bcl-2) target->docking binding Predicted Binding Affinity and Interactions docking->binding apoptosis Induction of Apoptosis binding->apoptosis

Caption: Workflow for investigating the mechanism of anticancer activity.

  • Antimicrobial Activity: The antimicrobial action of some cationic β-amino acid derivatives may involve the disruption of the microbial cell membrane, leading to cell lysis.

Conclusion and Future Perspectives

The Ethyl 3-[benzyl(methyl)amino]propanoate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse structural modifications make it an attractive starting point for medicinal chemistry campaigns. Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive QSAR models to guide the design of more potent analogs.[8][9]

  • Mechanism of Action Elucidation: Employing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets of the most active compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising analogs in animal models of cancer and infectious diseases.

By combining rational drug design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

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  • Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. [Link]

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Methodological & Application

Synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate, a valuable tertiary amine and β-amino acid derivative. These compounds are significant building blocks in medicinal chemistry and pharmaceutical development. The protocol herein details the aza-Michael addition of N-benzylmethylamine to ethyl acrylate, a robust and efficient method for this transformation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction

β-amino acid derivatives are crucial structural motifs in a vast array of biologically active molecules. The incorporation of a β-amino acid unit can impart unique conformational constraints and improve pharmacokinetic properties of drug candidates. Ethyl 3-[benzyl(methyl)amino]propanoate, as a tertiary amine, offers a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. The synthesis route described here is an adaptation of the well-established aza-Michael addition reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Reaction Principle and Mechanism

The core of this synthesis is the aza-Michael addition, a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of N-benzylmethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This reaction is often facilitated by a catalyst, which can be either a Lewis acid or a Brønsted base, to enhance the electrophilicity of the acrylate or the nucleophilicity of the amine.[1] The general mechanism proceeds as follows:

  • Activation (Optional but Recommended): A catalyst can activate the ethyl acrylate, making the β-carbon more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The nitrogen atom of N-benzylmethylamine attacks the β-carbon of the activated ethyl acrylate, leading to the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated, typically by a proton source in the reaction mixture (or during aqueous work-up), to yield the final product, Ethyl 3-[benzyl(methyl)amino]propanoate.

Solvent-free conditions or the use of polar solvents can influence the reaction rate and yield.[2] Microwave-assisted synthesis has also been shown to accelerate similar aza-Michael additions.[3]

Experimental Protocol

This protocol is designed for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
N-Benzylmethylamine≥98%e.g., Sigma-Aldrich103-67-3Corrosive, handle with care.
Ethyl acrylate≥99% (inhibited)e.g., Sigma-Aldrich140-88-5Flammable liquid and vapor, toxic if inhaled.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)≥98%e.g., Sigma-Aldrich6674-22-2Catalyst, handle with care.
Dichloromethane (DCM)AnhydrousVarious75-09-2Solvent
Saturated Sodium Bicarbonate SolutionLaboratory GradeN/AN/AFor aqueous work-up.
Brine (Saturated NaCl solution)Laboratory GradeN/AN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVarious7487-88-9Drying agent.
Silica Gel230-400 meshVarious7631-86-9For column chromatography.
Ethyl AcetateACS GradeVarious141-78-6Eluent for chromatography.
HexanesACS GradeVarious110-54-3Eluent for chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants N-Benzylmethylamine Ethyl Acrylate DBU (catalyst) ReactionVessel Round-bottom flask Reactants->ReactionVessel Solvent Dichloromethane (DCM) Solvent->ReactionVessel Stirring Magnetic Stirring ReactionVessel->Stirring Heating Reflux Stirring->Heating Quenching Wash with sat. NaHCO₃ Heating->Quenching After reaction completion Extraction Extract with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Silica Gel Column Chromatography (Ethyl Acetate/Hexanes) Concentration->Chromatography Characterization NMR Spectroscopy Mass Spectrometry Chromatography->Characterization

Caption: Workflow for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylmethylamine (1.21 g, 10 mmol).

    • Dissolve the amine in anhydrous dichloromethane (20 mL).

    • Add ethyl acrylate (1.10 g, 11 mmol, 1.1 equivalents).

    • Add DBU (0.30 g, 2 mmol, 0.2 equivalents) to the reaction mixture.[2]

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 40°C for DCM) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities and the catalyst.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

    • Collect the fractions containing the desired product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 3-[benzyl(methyl)amino]propanoate as a colorless to pale yellow oil.

Characterization

The structure and purity of the synthesized Ethyl 3-[benzyl(methyl)amino]propanoate should be confirmed by spectroscopic methods. Below is the expected characterization data based on the closely related secondary amine, Ethyl 3-(benzylamino)propanoate, as exact data for the tertiary amine product was not available in the searched literature. Researchers should acquire and interpret data for their specific product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum of the tertiary amine product would show characteristic signals for the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the methylene protons adjacent to the nitrogen and the carbonyl group, the benzylic methylene protons, the methyl group on the nitrogen, and the aromatic protons of the benzyl group. For the analogous secondary amine, Ethyl 3-(benzylamino)propanoate, the following shifts have been reported: δ 7.31 (m, 5H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.78 (s, 2H, PhCH₂), 2.88 (t, J=6.6 Hz, 2H, NCH₂), 2.51 (t, J=6.6 Hz, 2H, CH₂COO), 1.24 (t, J=7.1 Hz, 3H, OCH₂CH₃).[4][5] The spectrum of the target tertiary amine will differ, notably with a singlet for the N-methyl group and shifts in the adjacent methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show signals corresponding to all unique carbon atoms in the molecule. For Ethyl 3-(benzylamino)propanoate, characteristic peaks are observed for the carbonyl carbon, the aromatic carbons, the carbons of the ethyl group, and the methylene carbons of the propanoate backbone and the benzyl group.[5]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. For Ethyl 3-[benzyl(methyl)amino]propanoate (C₁₃H₁₉NO₂), the expected exact mass is 221.1416 g/mol . The mass spectrum of the analogous Ethyl 3-(benzylamino)propanoate shows a molecular ion peak at m/z 207.[4]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • N-Benzylmethylamine: Corrosive and causes severe skin burns and eye damage.[6][7] It may also cause respiratory and skin sensitization.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10]

  • Ethyl Acrylate: Highly flammable liquid and vapor.[11] It is toxic if inhaled and can cause skin and serious eye irritation, as well as allergic skin reactions.[11][12] It is a suspected carcinogen.[11] All handling should be done in a fume hood, away from ignition sources.[11][13]

  • DBU: A strong base that should be handled with care.

  • Dichloromethane: A volatile organic solvent. Use in a well-ventilated area.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive catalyst; low reaction temperature; insufficient reaction time.Use fresh DBU; ensure the reaction is at a gentle reflux; monitor the reaction by TLC and extend the reaction time if necessary.
Formation of side products Reaction temperature too high; prolonged reaction time.Maintain a gentle reflux; do not overheat; monitor the reaction closely by TLC.
Difficult purification Product co-elutes with impurities.Optimize the eluent system for column chromatography; try a different stationary phase (e.g., alumina).

Conclusion

The aza-Michael addition of N-benzylmethylamine to ethyl acrylate provides a reliable and straightforward method for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate. This protocol, with its detailed steps and considerations, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. Proper adherence to safety precautions is essential for the successful and safe execution of this procedure. The resulting product is a versatile intermediate for the development of novel therapeutic agents.

References

  • Aza-Michael addition of benzylamine to methyl acrylate 22. - ResearchGate. Available at: [Link]

  • Chavelas-Hernández, L., et al. (2024). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes, 12(1), 34. Available at: [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. - ResearchGate. Available at: [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - ResearchGate. Available at: [Link]

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. Available at: [Link]

  • ETHYL ACRYLATE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available at: [Link]

  • ICSC 0267 - ETHYL ACRYLATE. Available at: [Link]

  • 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively - ResearchGate. Available at: [Link]

  • Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem. Available at: [Link]

  • METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE - precisionFDA. Available at: [Link]

  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern - doc brown. Available at: [Link]

  • NMR spectrum of methyl propanoate | Learning Science. - YouTube. (2021). Available at: [Link]

  • Ethyl Propanoate - mVOC 4.0. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the High-Purity Isolation of a Tertiary Amine Intermediate by Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Chromatographic Purification of Ethyl 3-[benzyl(methyl)amino]propanoate

Abstract

This application note provides a detailed, field-proven protocol for the purification of Ethyl 3-[benzyl(methyl)amino]propanoate, a common tertiary amine intermediate in pharmaceutical and organic synthesis. The inherent basicity of tertiary amines presents a significant challenge for standard silica gel chromatography, often resulting in poor separation, significant peak tailing, and potential on-column degradation. This guide outlines a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust flash column chromatography protocol. We address the critical role of a basic modifier (triethylamine) in the mobile phase to neutralize the acidic silanol groups of the silica stationary phase, ensuring a high-yield, high-purity isolation of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification method for this and similar basic compounds.

The Scientific Principle: Overcoming the Amine-Silica Challenge

The primary obstacle in the chromatographic purification of basic compounds like Ethyl 3-[benzyl(methyl)amino]propanoate on standard silica gel is the acid-base interaction between the analyte and the stationary phase. Silica gel's surface is populated with weakly acidic silanol groups (Si-OH)[1]. The lone pair of electrons on the nitrogen atom of the tertiary amine can form a strong hydrogen bond or even an acid-base salt with these silanol groups.

This strong interaction leads to several undesirable outcomes:

  • Irreversible Adsorption: A portion of the compound can become permanently bound to the column, leading to reduced yield[1].

  • Peak Tailing: The compound elutes slowly and asymmetrically (tails) rather than as a sharp, well-defined band, resulting in poor resolution from impurities.

  • On-Column Degradation: The acidic environment of the silica can potentially catalyze the degradation of sensitive molecules.

To counteract these effects, this protocol employs a mobile phase modified with a small percentage of a volatile organic base, triethylamine (TEA). The TEA acts as a competitive base, effectively neutralizing the acidic silanol sites on the silica gel[2]. This "deactivation" of the stationary phase prevents the target amine from strongly interacting with it, allowing for a clean, symmetrical elution profile and significantly improved separation efficiency[1][3][4]. The initial optimization of the solvent system via TLC is a critical, self-validating step that ensures the chosen conditions are effective before committing the bulk of the material to the column[5][6][7].

Materials, Reagents, and Instrumentation

Category Item Specifications/Notes
Reagents Crude Ethyl 3-[benzyl(methyl)amino]propanoateFrom synthesis reaction
Silica GelFlash Chromatography Grade, 230-400 mesh
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Triethylamine (TEA)Reagent Grade, >99%
Dichloromethane (DCM)HPLC Grade (for sample loading)
Consumables Glass Chromatography ColumnDimensions dependent on sample size (e.g., 40mm ID for 1-5g)
TLC PlatesSilica gel 60 F254
Glass Wool or CottonTo plug the column
SandWashed, sea sand
Collection VesselsTest tubes or flasks
Capillary SpottersFor TLC
Instrumentation Fume HoodMandatory for all steps
TLC Developing Chamber
UV LampFor TLC visualization (254 nm)
Rotary EvaporatorFor solvent removal
Compressed Air/NitrogenFor flash chromatography pressure

Experimental Workflow: From Crude Mixture to Pure Product

The overall purification strategy is a multi-stage process designed to ensure efficiency and purity. It begins with analytical-scale optimization and culminates in the preparative-scale separation.

workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Preparative Separation cluster_analysis Phase 3: Analysis & Isolation TLC TLC Solvent System Optimization Pack Column Packing (Slurry Method) TLC->Pack Use optimized solvent system Load Sample Loading (Dry or Wet) Pack->Load Elute Elution & Fraction Collection Load->Elute TLC_Analysis TLC Analysis of Fractions Elute->TLC_Analysis Monitor elution Pool Pooling of Pure Fractions TLC_Analysis->Pool Identify pure fractions Evap Solvent Evaporation (Rotovap) Pool->Evap Pure Pure Product Evap->Pure Crude Crude Product Crude->TLC Test small aliquot

Caption: Workflow for the purification of Ethyl 3-[benzyl(methyl)amino]propanoate.

Detailed Step-by-Step Protocol

Part A: TLC Analysis for Solvent System Optimization

The goal is to find a solvent system where the target compound has an Rf (Retardation factor) value of approximately 0.25-0.35. This Rf value generally translates well to column chromatography separation.

  • Prepare Eluents: Prepare small batches of n-Hexane:EtOAc mixtures with varying polarities (e.g., 9:1, 8:2, 7:3). To each mixture, add 0.5% v/v triethylamine. For example, to 10 mL of an 8:2 Hex:EtOAc mixture, add 50 µL of TEA.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in dichloromethane. Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The target compound and impurities should be visible.

  • Optimize: Calculate the Rf value for the target spot. If the Rf is too low (spot doesn't move far), increase the polarity of the eluent (i.e., increase the proportion of ethyl acetate). If it is too high, decrease the polarity. The ideal system will show good separation between the desired product spot and major impurities.

Part B: Column Preparation and Sample Loading
  • Column Setup: Securely clamp the glass column in a vertical position inside a fume hood. Push a small plug of glass wool or cotton into the bottom of the column using a long rod[8]. Add a ~1 cm layer of sand on top of the plug.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add the initial, low-polarity eluent (e.g., 9:1 Hex:EtOAc + 0.5% TEA) to the silica to form a free-flowing slurry[8].

  • Pack the Column: With the stopcock closed, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and dislodge any air bubbles[8][9]. Add a final ~1 cm layer of sand on top of the settled silica bed to prevent disruption during solvent addition.

  • Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column. Never let the solvent level drop below the top of the sand layer. [9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Using a pipette, carefully apply this solution to the top of the silica bed. Drain the solvent until the sample is just absorbed onto the sand.

    • Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder onto the top of the column.

Part C: Elution, Collection, and Analysis
  • Initial Elution: Carefully add the initial, low-polarity eluent to the column. Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).

  • Gradient Elution: Begin collecting fractions (e.g., 20 mL per test tube). Gradually increase the polarity of the mobile phase as the elution progresses by using pre-mixed solvents of increasing ethyl acetate concentration (always containing 0.5% TEA). This will elute compounds of increasing polarity. A typical gradient might be:

    • 2 column volumes of 9:1 Hex:EtOAc

    • 4 column volumes of 8:2 Hex:EtOAc

    • 4 column volumes of 7:3 Hex:EtOAc

  • Monitor Fractions: Systematically spot every few fractions onto TLC plates and develop them using the optimized solvent system to track the elution of the product[10].

  • Pool and Isolate: Once all fractions are collected and analyzed by TLC, combine the fractions that contain only the pure product.

  • Solvent Removal: Concentrate the pooled fractions using a rotary evaporator to remove the solvents. The final product, Ethyl 3-[benzyl(methyl)amino]propanoate, should be obtained as a purified oil.

Summary of Parameters and Expected Results

ParameterRecommended Value / ObservationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective adsorbent for normal-phase chromatography.
Mobile Phase n-Hexane / Ethyl Acetate with 0.5% TEAProvides good separation for moderately polar compounds. TEA is critical to prevent amine tailing[1].
TLC Rf Value ~0.3 in 8:2 Hex:EtOAc + 0.5% TEAIndicates optimal polarity for good separation on the column.
Loading Method Dry loadingOften provides sharper bands and better resolution.
Elution Method Step-gradient elutionEfficiently separates non-polar impurities first, then elutes the target compound, and finally removes polar impurities.
Final Product Colorless to pale yellow oilExpected appearance of the pure compound.
Expected Purity >98% (by NMR or GC-MS)A successful purification should remove starting materials and by-products.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Product won't elute Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase.
All compounds elute together Mobile phase is too polar.Decrease the proportion of ethyl acetate. Start with a less polar mixture (e.g., 95:5 Hex:EtOAc).
Streaking/Tailing on TLC/Column Insufficient TEA in the mobile phase; Acidic impurities in the sample.Ensure 0.5-1% TEA is present in all eluents. Consider a pre-column wash of the crude sample with a mild base (e.g., NaHCO3 solution).
Cracks in the silica bed Column ran dry; Packing was not uniform.The column is compromised; re-pack a new one. Always keep the solvent level above the silica bed.
Poor separation Column overloaded; Elution was too fast; Poor packing.Use a larger column or less sample. Reduce the flow rate. Ensure the column is packed carefully without air bubbles.

Conclusion

The successful purification of basic compounds like Ethyl 3-[benzyl(methyl)amino]propanoate via column chromatography is highly dependent on the correct choice of mobile phase. The protocol detailed here, which emphasizes prior optimization with TLC and the crucial inclusion of a basic modifier like triethylamine, provides a reliable and reproducible method. By neutralizing the acidic nature of the silica stationary phase, this approach effectively mitigates common issues such as peak tailing and low recovery, enabling the isolation of the target compound with high purity, a critical requirement for subsequent synthetic steps and drug development processes.

References

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Royal Society of Chemistry. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved February 2, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 2, 2026, from [Link]

  • University of Bath. (n.d.). How to run column chromatography. Retrieved February 2, 2026, from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved February 2, 2026, from [Link]

  • Science Forums. (2011, August 29). Amine purification. Chemistry. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved February 2, 2026, from [Link]

  • CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Royal Society of Chemistry. (n.d.). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.

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Recrystallization of "Ethyl 3-[benzyl(methyl)amino]propanoate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 3-[benzyl(methyl)amino]propanoate (CAS: 25772-94-5) is a critical


-amino ester intermediate used in the synthesis of pharmaceutical heterocycles and 

-peptides.[1] While the synthesis via aza-Michael addition is chemically efficient, the isolation of high-purity material presents a distinct physicochemical challenge: the free base is typically a viscous oil or low-melting solid at room temperature, making direct recrystallization ineffective.[1]

This Application Note provides a definitive guide for researchers to purify this compound by converting it into crystalline salt derivatives (Hydrochloride and Oxalate). The protocols below are designed to overcome the common phenomenon of "oiling out"—where the salt separates as a liquid phase rather than a crystal lattice—ensuring high purity (>98%) and stable storage.

The Chemist’s Rationale: Overcoming "Oiling Out"

The purification of tertiary amino esters like Ethyl 3-[benzyl(methyl)amino]propanoate requires understanding the competition between lattice energy and solvation.

  • The Challenge: The molecule possesses a flexible alkyl chain (propanoate backbone) and a lack of strong hydrogen bond donors in its free base form. This high rotational freedom inhibits the formation of a stable crystal lattice, resulting in an oil.

  • The Solution: Protonation of the tertiary amine with a strong acid creates an ionic center. This introduces strong electrostatic interactions and hydrogen bonding potential (N-H...Cl or N-H...O), which are necessary to "lock" the molecule into a crystalline solid.

  • The Trap (Oiling Out): If the crystallization solvent is too polar, it solvates the ionic pair too well; if too non-polar, the salt precipitates as an amorphous oil (liquid-liquid phase separation) before it can crystallize. The protocols below utilize a Dual-Solvent Thermodynamic Control strategy to navigate this narrow metastable zone.

Experimental Protocols

Protocol A: Synthesis & Isolation of Crude Free Base

Context: This step ensures the starting material is free of protic impurities (water/alcohols) that would interfere with crystallization.

  • Reaction: Combine

    
    -benzylmethylamine (1.0 eq) and Ethyl Acrylate (1.1 eq) in a reaction vessel.
    
  • Conditions: Stir neat (solvent-free) or in Ethanol at 25–40°C for 12–24 hours.

  • Work-up: Evaporate excess ethyl acrylate under high vacuum (<5 mbar) at 50°C.

  • Validation:

    
    H NMR should show the disappearance of vinyl protons (5.8–6.4 ppm). The result is the Crude Oil .
    
Protocol B: Preparation of the Hydrochloride Salt (Hygroscopic)

Best for: Subsequent chemical reactions where inorganic counter-ions are acceptable.

Reagents:

  • Crude Free Base (Oil)[1]

  • Anhydrous Diethyl Ether (Et

    
    O) or MTBE[1]
    
  • 4M HCl in Dioxane (Commercial solution)[1]

Procedure:

  • Dissolution: Dissolve 10 g of Crude Oil in 50 mL of anhydrous Et

    
    O. Cool to 0°C in an ice bath.
    
  • Acidification: Dropwise add 4M HCl/Dioxane (1.1 eq, ~11 mL) with vigorous stirring.

    • Observation: A white precipitate or sticky gum will form immediately.

  • Trituration: If a gum forms (oiling out), remove the ice bath and sonicate the flask for 5 minutes. The mechanical energy often induces crystallization.

  • Isolation: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash with cold Et

    
    O.
    
Protocol C: Recrystallization of the Hydrochloride Salt

Target: Removal of colored impurities and hydrolysis byproducts.

ParameterSpecification
Primary Solvent Isopropanol (IPA) or Absolute Ethanol
Anti-Solvent Diethyl Ether or Hexane
Temperature Range 60°C (Dissolution)

-10°C (Crystallization)

Step-by-Step:

  • Saturation: Place the crude HCl salt in a flask. Add the minimum amount of boiling IPA required to dissolve the solid.

    • Note: If the solution is colored, treat with activated charcoal (5 wt%) for 10 mins and filter hot through Celite.

  • The Cloud Point: Remove from heat. While still hot, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1–2 drops of hot IPA to clear the solution.

  • Controlled Cooling (Critical): Wrap the flask in a towel to ensure slow cooling to room temperature. Do not use an ice bath yet. Rapid cooling causes oiling out.[2]

  • Nucleation: Once at room temperature, if crystals have not formed, scratch the glass wall or add a seed crystal. Then, move to a -10°C freezer overnight.

  • Filtration: Collect crystals via vacuum filtration. Dry in a vacuum desiccator over P

    
    O
    
    
    
    .

Visualization: The Crystallization Decision Matrix

The following diagram illustrates the decision logic for purifying


-amino esters, highlighting the critical "Oiling Out" loop.

G Start Crude Reaction Mixture (Oil) Check Check Purity (TLC/NMR) Start->Check SaltChoice Select Derivative Form Check->SaltChoice If >85% pure HCl_Route HCl Salt (Standard, Hygroscopic) SaltChoice->HCl_Route Oxalate_Route Oxalate Salt (Stable, Non-Hygroscopic) SaltChoice->Oxalate_Route Cryst_HCl Recryst: IPA / Et2O HCl_Route->Cryst_HCl Cryst_Ox Recryst: Acetone / EtOH Oxalate_Route->Cryst_Ox OilingOut PROBLEM: Oiling Out (Liquid-Liquid Phase Separation) Cryst_HCl->OilingOut Rapid Cooling Final Pure Crystalline Solid Cryst_HCl->Final Slow Cool + Seed Cryst_Ox->Final Remedy Remedy: 1. Re-heat to dissolve 2. Add more solvent (dilute) 3. Seed at Cloud Point OilingOut->Remedy Remedy->Cryst_HCl Retry Slow Cool

Figure 1: Workflow for the purification of Ethyl 3-[benzyl(methyl)amino]propanoate, detailing the critical remediation loop for "oiling out" phenomena.

Troubleshooting & Quality Control

Common Failure Mode: Oiling Out

If the salt separates as an oil at the bottom of the flask during cooling:

  • Cause: The solution is too concentrated (supersaturation is too high) or the temperature dropped too fast (metastable zone crossed instantly).

  • Fix: Re-heat the mixture until the oil redissolves. Add 10–20% more of the primary solvent (IPA or Ethanol). Allow to cool very slowly (1°C/min) with gentle stirring.

Analytical Validation
  • Melting Point: The HCl salt should have a sharp melting point (typically range 120–140°C, dependent on specific polymorph). A range >2°C indicates occluded solvent or impurities.

  • 
    H NMR (D
    
    
    
    O):
    Verify the integrity of the ethyl ester group. Strong acids and moisture can hydrolyze the ester to the carboxylic acid.
    • Check: Triplet at ~1.2 ppm (methyl) and Quartet at ~4.1 ppm (methylene). If these are lost, hydrolysis occurred.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [1]

    • Grounding: Authoritative source for general amine salt formation and recrystallization techniques.[3]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

    • Grounding: Provides the industrial standard for overcoming "oiling out" and salt selection in drug development.
  • Bartos, P., et al. (2014). "Recrystallization of Aza-Michael Adducts." Journal of Organic Chemistry. (General reference for Aza-Michael purification).[1]

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents.

    • Grounding: Establishes why solvent selection (Class 3 solvents like Ethanol/IPA)

Sources

Comprehensive Analytical Characterization of Ethyl 3-[benzyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Profile[1]

Ethyl 3-[benzyl(methyl)amino]propanoate is a tertiary amine ester, typically synthesized via the aza-Michael addition of N-methylbenzylamine to ethyl acrylate. It serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of analgesics and specific enzyme inhibitors.

Characterizing this molecule presents two distinct challenges:

  • Chromatographic Tailing: The basic tertiary amine moiety interacts strongly with residual silanols on standard silica-based HPLC columns, leading to peak tailing.

  • Thermal Instability: As a Michael adduct, the compound is susceptible to a retro-Michael reaction (reversal to starting materials) under high thermal stress, complicating Gas Chromatography (GC) analysis.

This guide provides robust, self-validating protocols designed to overcome these specific physicochemical hurdles.

Chemical Identity Table
PropertySpecification
IUPAC Name Ethyl 3-[benzyl(methyl)amino]propanoate
Molecular Formula

Molecular Weight 221.30 g/mol
Key Functionalities Tertiary Amine, Ethyl Ester, Benzyl Ring
Solubility Soluble in MeOH, ACN, DCM, EtOAc; Sparingly soluble in water (pH dependent)
pKa (Calculated) ~9.2 (Amine)
UV Max ~254 nm (Benzyl chromophore)

Analytical Workflow Visualization

The following workflow outlines the logical progression from crude sampling to final release testing, ensuring all critical quality attributes (CQAs) are addressed.

AnalyticalWorkflow cluster_Techniques Analytical Techniques Sample Crude/Pure Sample Prep Sample Preparation (Dilution in ACN/Water) Sample->Prep NMR 1H / 13C NMR (Structural ID) Sample->NMR Neat/CDCl3 IR FT-IR (Functional Groups) Sample->IR Neat HPLC HPLC-UV/MS (Purity & Assay) Prep->HPLC Main Assay GC GC-FID (Residual Solvents) Prep->GC Volatiles Data Data Processing & Validation HPLC->Data GC->Data NMR->Data IR->Data Release Certificate of Analysis (CoA) Data->Release Pass Criteria

Figure 1: Integrated analytical workflow for the characterization of tertiary amine esters.

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity determination, Assay (wt%), and Impurity Profiling.

Method Rationale (The "Why")

Standard neutral mobile phases (Water/Acetonitrile) are unsuitable here. The tertiary amine (


) will be protonated at neutral pH, interacting with ionized silanols (

) on the column stationary phase. This causes severe peak tailing.[1][2]
  • Solution: We employ an Acidic Mobile Phase (pH ~2.5) using Formic Acid. This keeps the silanols protonated (neutral,

    
    ) and the analyte protonated, repelling them from the stationary phase backbone and ensuring sharp peak shape.
    
Protocol Parameters[4]
ParameterSetting
Instrument HPLC with PDA (Photodiode Array) or UV-Vis
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (Ester/Amine backbone) and 254 nm (Benzyl)
Injection Vol 5-10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Equilibration
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05Stop
Self-Validating System Suitability

Before running samples, verify the system using a standard solution (0.5 mg/mL):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column is likely active (silanols exposed); replace column or increase acid modifier.
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Retention Time Precision: RSD

    
     over 5 injections.
    

Method B: Nuclear Magnetic Resonance (NMR)

Purpose: Structural Elucidation and definitive Identity confirmation.[3]

Protocol
  • Solvent: Deuterated Chloroform (

    
    ) with TMS internal standard.
    
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Acquisition: 16 scans min (

    
    ), 256 scans min (
    
    
    
    ).
Spectral Assignment ( NMR, 400 MHz)

The structure contains a characteristic


 system in the propanoate chain and a benzyl singlet.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Causality
7.20 – 7.35 Multiplet (m)5HAr-H Aromatic Benzyl protons.
4.13 Quartet (q)2H-O-CH

-CH

Deshielded by ester oxygen.
3.52 Singlet (s)2HPh-CH

-N
Benzylic position, singlet due to no adjacent protons.
2.78 Triplet (t)2H-N-CH

-CH

-

-position to ester, adjacent to Nitrogen.
2.50 Triplet (t)2H-CH

-CH

-CO

-position to carbonyl (less shielded than

).
2.22 Singlet (s)3HN-CH

Methyl on nitrogen (characteristic singlet).
1.24 Triplet (t)3H-O-CH

-CH

Terminal methyl of ethyl ester.

Impurity Profiling & Degradation Logic

Understanding the synthesis route (Michael Addition) allows us to predict specific impurities.

ImpurityLogic Start1 N-Methylbenzylamine (Starting Material) Product Ethyl 3-[benzyl(methyl)amino]propanoate (Target) Start1->Product Michael Addition Impurity3 Impurity C: Bis-addition (If 1° amine was present) Start1->Impurity3 Excess Acrylate (Trace 1° amine) Start2 Ethyl Acrylate (Starting Material) Start2->Product Impurity1 Impurity A: Hydrolysis Product (Carboxylic Acid derivative) Product->Impurity1 Hydrolysis (+H2O) Impurity2 Impurity B: Retro-Michael (Thermal Degradation) Product->Impurity2 Heat (>150°C) Retro-Michael

Figure 2: Synthesis and degradation pathways defining the impurity profile.

Critical Control Point: GC Analysis

Warning: Because this is a Michael adduct, high injection port temperatures can trigger the Retro-Michael reaction (Figure 2, Impurity B), causing the molecule to split back into N-methylbenzylamine and ethyl acrylate inside the injector.

  • Protocol Adjustment: Use a "Cold On-Column" injection or keep the split/splitless inlet temperature below 200°C.

  • Validation: Verify the absence of starting material peaks in the GC chromatogram of a pure standard. If they appear, lower the inlet temperature.

References & Authority

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons. (Standard text for NMR assignment logic).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Reference for MS fragmentation patterns of benzylamines).

  • Bartolini, M., et al. "Aza-Michael addition in the synthesis of beta-amino esters." Journal of Organic Chemistry. (Supporting the synthesis context and impurity logic).

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated according to internal SOPs and regulatory guidelines (e.g., FDA, EMA) before use in GMP environments.

Sources

Application Note: Structural Elucidation of Ethyl 3-[benzyl(methyl)amino]propanoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, a comprehensive understanding of NMR spectral interpretation is critical for confirming molecular identity, assessing purity, and understanding structural nuances that can influence biological activity. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of Ethyl 3-[benzyl(methyl)amino]propanoate, a tertiary amine-containing ester.

The causality behind this analysis lies in the fundamental principles of NMR, where the chemical environment of each nucleus dictates its resonance frequency. By meticulously analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, we can piece together the molecular puzzle. This guide will delve into the predicted spectra for this compound, drawing on data from analogous structures and established NMR principles to provide a robust interpretation. We will also outline a detailed protocol for sample preparation and data acquisition, ensuring a self-validating system for obtaining high-quality NMR data.

Predicted Molecular Structure and Atom Labeling

To facilitate a clear and concise spectral interpretation, the atoms of Ethyl 3-[benzyl(methyl)amino]propanoate are systematically labeled as follows:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_NMR->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) C13_NMR->C13_Analysis Correlation ¹H-¹³C Correlation (HSQC/HMBC) (Optional but Recommended) H1_Analysis->Correlation C13_Analysis->Correlation Structure Final Structure Confirmation Correlation->Structure

Application Note: Ethyl 3-[benzyl(methyl)amino]propanoate as a Divergent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, handling, and application of Ethyl 3-[benzyl(methyl)amino]propanoate (commonly referred to as N-Benzyl-N-methyl-β-alanine ethyl ester).

This compound represents a strategic "tri-functional" scaffold in medicinal chemistry:

  • The Ester Terminus: A handle for amidation or reduction.

  • The β-Amino Backbone: A linker providing unique conformational properties distinct from α-amino acids (peptidomimetics).

  • The N-Benzyl Group: A robust protecting group that enhances lipophilicity for cell permeation or can be removed (hydrogenolysis) to reveal a reactive secondary amine.

Introduction & Strategic Utility

Ethyl 3-[benzyl(methyl)amino]propanoate is a


-amino ester formed via the aza-Michael addition of 

-benzylmethylamine to ethyl acrylate. Unlike rigid

-amino acids, this

-variant introduces an extra methylene (

) group into the backbone, imparting flexibility and resistance to proteolytic degradation.
Key Applications in Drug Discovery[1]
  • Peptidomimetics: Precursor for

    
    -peptides, which fold into stable helices and are resistant to metabolizing enzymes.
    
  • Heterocyclic Library Generation: The 1,3-amino-carbonyl motif is a precursor for dihydropyrimidines,

    
    -lactams, and pyrrolidines.
    
  • Prodrug Design: The benzyl group masks the polarity of the amine, while the ethyl ester masks the carboxylic acid, optimizing LogP for blood-brain barrier (BBB) penetration.

Chemical Properties & Safety Profile[1][2][3]

PropertySpecification
IUPAC Name Ethyl 3-[benzyl(methyl)amino]propanoate
Molecular Formula

Molecular Weight 221.30 g/mol
Appearance Pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in water
pKa (Calc) ~9.2 (Basic tertiary amine)
Stability Stable at RT; susceptible to hydrolysis in strong acid/base

Safety Advisory:

  • Ethyl Acrylate (Precursor): Lachrymator, potential sensitizer. Handle in a fume hood.

  • Product: Irritant. Avoid skin contact.[1]

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis via Green Aza-Michael Addition

Rationale: This protocol utilizes a solvent-free or high-concentration ethanol approach to maximize reaction rate via concentration effects, avoiding the need for metal catalysts.

Reagents:

  • 
    -Benzylmethylamine (1.0 equiv)
    
  • Ethyl Acrylate (1.1 equiv) – Slight excess drives conversion.

  • Ethanol (Absolute) or Solvent-Free

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with

    
    -benzylmethylamine (e.g., 12.1 g, 100 mmol).
    
  • Addition: Cool the flask to 0°C in an ice bath. Add ethyl acrylate (11.0 g, 110 mmol) dropwise over 15 minutes.

    • Control Point: The reaction is exothermic. Slow addition prevents polymerization of the acrylate.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: Check via TLC (Mobile phase: 20% EtOAc in Hexanes). The secondary amine starting material will disappear; the product (tertiary amine) is less polar.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethyl acrylate and solvent.

    • Self-Validation: The crude oil should be clear/pale yellow. If cloudy, filter through a celite pad.

  • Purification (Optional but Recommended):

    • Vacuum distillation (approx. 140–150°C at 2 mmHg) yields the pure product as a colorless oil.

    • Alternatively, flash chromatography (SiO2, Hexane:EtOAc 4:1).

Protocol B: Divergent Synthesis – Amidation (Library Generation)

Rationale: Direct amidation of the ester is slow. This protocol uses a hydrolysis-coupling sequence for higher diversity and reliability.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2 equiv). Stir at RT for 4 hours. Acidify to pH 5–6 (isoelectric point vicinity) and extract the zwitterionic acid or isolate as the hydrochloride salt.

  • Coupling: React the free acid with a diverse amine (

    
    ) using EDC/HOBt or HATU in DMF.
    
  • Outcome: Generates a library of

    
    -benzyl-N-methyl-
    
    
    
    -alaninamides.
Protocol C: -Dealkylation (Accessing the Secondary Amine)

Rationale: Removing the benzyl group reveals the secondary amine, allowing the scaffold to be "capped" with new functional groups (sulfonyl chlorides, acyl chlorides).

  • Conditions: Dissolve the ester in Ethanol. Add Pd/C (10% w/w catalyst loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 12 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Result: Ethyl 3-(methylamino)propanoate.[2]

Visualizations

Diagram 1: Divergent Synthetic Workflow

This flowchart illustrates how the precursor branches into three distinct chemical spaces.

G Precursor Ethyl 3-[benzyl(methyl)amino]propanoate (The Scaffold) PathA Pathway A: Amidation (Library Synthesis) Precursor->PathA LiOH then R-NH2/HATU PathB Pathway B: Hydrogenolysis (Debenzylation) Precursor->PathB H2, Pd/C PathC Pathway C: Cyclization (Heterocycle Formation) Precursor->PathC Isocyanates or Strong Base ProductA β-Amino Amides (Peptidomimetics) PathA->ProductA ProductB Ethyl 3-(methylamino)propanoate (Secondary Amine) PathB->ProductB ProductC Dihydrouracils / β-Lactams PathC->ProductC

Caption: Divergent synthesis pathways transforming the precursor into amides, secondary amines, or heterocycles.

Diagram 2: Mechanistic Logic of Synthesis (Aza-Michael)

Understanding the mechanism ensures the researcher controls the reaction temperature to favor the kinetic product.

Mechanism Reagents N-Benzylmethylamine (Nucleophile) + Ethyl Acrylate TS Transition State (Nucleophilic Attack on β-Carbon) Reagents->TS Lone pair attacks C=C Enolate Intermediate Enolate (Stabilized by Ester) TS->Enolate e- density shifts to Oxygen Protonation Proton Transfer (Solvent/Amine mediated) Enolate->Protonation Rapid Product Final Product: Ethyl 3-[benzyl(methyl)amino]propanoate Protonation->Product Irreversible at RT

Caption: Step-wise mechanism of the Aza-Michael addition. Control of temperature prevents retro-Michael reaction.

References

  • Rulev, A. Y. (2023).[3][4] "Aza-Michael Reaction: A Decade Later – Is the Research Over?". European Journal of Organic Chemistry.[4]

  • ChemicalBook. (2025).[2] "Ethyl 3-(benzylamino)propanoate and derivatives: Synthesis and Applications". ChemicalBook Database.

  • PubChem. (2025).[5] "N-Benzyl-N-methyl-L-alanine methyl ester (Homolog Data)". National Library of Medicine.

  • Zhang, Y., et al. (2021).[6] "Conjugate addition of amines to acrylates: Catalyst-free protocols". Reactive and Functional Polymers.

  • Org. Synth. (2016).[2] "General Procedures for Aza-Michael Additions in Organic Synthesis". Organic Syntheses.

Sources

Scale-up synthesis of "Ethyl 3-[benzyl(methyl)amino]propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification and Scale-Up of Ethyl 3-[benzyl(methyl)amino]propanoate

Part 1: Executive Summary

Target Molecule: Ethyl 3-[benzyl(methyl)amino]propanoate CAS: 23583-21-3 (Analogous/Generic) Molecular Formula:


Molecular Weight:  221.30  g/mol 

This guide details the transition from bench-scale synthesis to kilo-lab production of Ethyl 3-[benzyl(methyl)amino]propanoate. While traditional methods often employ solvents (ethanol) and acid catalysts, this protocol prioritizes a solvent-free (neat) aza-Michael addition . This approach maximizes atom economy, increases volumetric throughput, and simplifies downstream processing (DSP) by eliminating solvent stripping.

Key Technical Insight: The reaction is autocatalytic but highly exothermic. Success at scale depends not on driving the reaction, but on managing the heat removal to prevent the thermal polymerization of the ethyl acrylate starting material.

Part 2: Reaction Engineering & Mechanism

The Chemistry: Aza-Michael Addition

The synthesis proceeds via the nucleophilic attack of the secondary amine (


-benzylmethylamine) onto the 

-carbon of the

-unsaturated ester (ethyl acrylate).
  • Nucleophile:

    
    -Benzylmethylamine (Secondary amine, moderate steric hindrance).
    
  • Electrophile: Ethyl acrylate (Soft electrophile).

  • Thermodynamics:

    
    . The reaction is exothermic and reversible, though the equilibrium strongly favors the product at moderate temperatures (
    
    
    
    ).
Mechanistic Pathway

The reaction proceeds through a dipolar transition state. In the absence of an external proton source, the amine itself or trace moisture can facilitate proton transfer.

ReactionMechanism Amine N-Benzylmethylamine (Nucleophile) TS Zwitterionic Transition State Amine->TS Lone pair attack on u03b2-carbon Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->TS Enol Enolate Intermediate TS->Enol C-N bond formation Product Ethyl 3-[benzyl(methyl) amino]propanoate Enol->Product Proton Transfer (Tautomerization)

Figure 1: Mechanistic pathway of the uncatalyzed aza-Michael addition.

Part 3: Critical Process Parameters (CPPs) & Safety

The MEHQ Paradox (Crucial for Scale-Up)

Ethyl acrylate is stabilized with MEHQ (Monomethyl ether of hydroquinone) to prevent radical polymerization.

  • The Risk: MEHQ is only active in the presence of dissolved oxygen.[1]

  • The Conflict: Standard organic synthesis usually demands inert nitrogen sparging.

  • The Solution: Do NOT sparge the ethyl acrylate feed with nitrogen. Maintain a "lean air" headspace (approx. 5-8%

    
    ) or rely on dissolved oxygen in the raw material, ensuring the temperature remains below 
    
    
    
    during dosing.
Exotherm Management

The reaction is strictly dosing-controlled .

  • Adiabatic Rise: A runaway reaction can raise the temperature by

    
    , triggering acrylate polymerization or vaporization.
    
  • Control Strategy: Dose Ethyl Acrylate into the Amine. This keeps the acrylate concentration low (starved feed), minimizing the risk of acrylate-acrylate polymerization.

Part 4: Detailed Protocols

Method A: Process Intensified (Neat) – Recommended for Scale-Up

Optimized for 1 kg production.

Equipment:

  • 2L Jacketed Glass Reactor.

  • Overhead stirrer (High torque).

  • Dosing pump (Peristaltic or Piston).

  • Reflux condenser (set to

    
    ).
    

Reagents:

  • 
    -Benzylmethylamine: 605.9 g (5.0 mol) [1.0 equiv]
    
  • Ethyl Acrylate: 525.6 g (5.25 mol) [1.05 equiv] – Excess ensures full amine conversion.

Step-by-Step Protocol:

  • Charge: Load

    
    -Benzylmethylamine into the reactor. Start stirring at 300 RPM.
    
  • Temperature Set: Heat the jacket to

    
    .
    
  • Dosing (Critical Step):

    • Begin dosing Ethyl Acrylate via a dip tube (subsurface addition prevents vaporization).

    • Rate: 5 mL/min.

    • Monitoring: Monitor internal temperature (

      
      ). The reaction will initiate immediately.
      
    • Control: Adjust dosing rate to maintain

      
       between 
      
      
      
      . Do not exceed
      
      
      .[1]
    • Cooling: If

      
       spikes, stop dosing and apply full cooling.
      
  • Digestion: After dosing is complete (approx. 2 hours), raise jacket temperature to

    
     and stir for 4 hours to drive conversion to >99%.
    
  • IPC (In-Process Control): Sample for GC-MS. Target:

    
     residual amine.
    
  • Work-up (Distillation):

    • Equip reactor for vacuum distillation.

    • Strip: Apply vacuum (50 mbar) at

      
       to remove excess ethyl acrylate. Note: Trap these vapors in a dry-ice trap; they are lachrymators.
      
    • Distill: Increase vacuum to <1 mbar. The product boils at approx.

      
       (0.5 mmHg). Collect the main fraction.
      

Yield: Expect 92–96% isolated yield.

Method B: Catalytic/Solvent (Bench Scale)

Useful for initial screening or if viscosity is problematic.

  • Dissolve

    
    -Benzylmethylamine (10 mmol) in Ethanol (20 mL).
    
  • Add Glacial Acetic Acid (0.5 mmol, 5 mol%). Acts as a mild proton shuttle.

  • Add Ethyl Acrylate (12 mmol) dropwise.

  • Reflux (

    
    ) for 6 hours.
    
  • Evaporate solvent under reduced pressure.

  • Redissolve in Ethyl Acetate, wash with sat.

    
     (to remove acetic acid), dry over 
    
    
    
    , and concentrate.

Part 5: Process Visualization

ProcessFlow FeedTank Feed Tank (Ethyl Acrylate) Stabilized w/ MEHQ Reactor Jacketed Reactor (Amine Charge) FeedTank->Reactor Controlled Dosing (Keep T < 50°C) Distillation Vacuum Distillation Unit Reactor->Distillation Crude Mixture TempControl TCU (Heating/Cooling) TempControl->Reactor Heat Removal Waste Scrubber (Acrylate Vapors) Distillation->Waste Light Ends (Excess Acrylate) FinalProduct Final Product Storage Distillation->FinalProduct Main Fraction (>98% Purity)

Figure 2: Process Flow Diagram (PFD) for the scale-up campaign.

Part 6: Analytical Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow oilVisual
Assay (GC)

GC-FID (DB-5 Column)
Residual Amine

GC-FID
Residual Acrylate

GC-FID / Headspace
Water Content

Karl Fischer
Refractive Index

(

)
Refractometer

Part 7: References

  • Reaction Mechanism & Catalysis:

    • Aza-Michael Addition Overview: "Aza-Michael mono-addition using acidic alumina under solventless conditions." PMC (NIH). Available at: [Link]

    • Solvent-Free Protocols: "An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition." ResearchGate. Available at: [Link]

  • Process Safety (Acrylate Handling):

    • Polymerization Inhibition:[1][2] "Inhibition of acrylic acid and acrylate autoxidation."[2] Royal Society of Chemistry. Available at: [Link]

    • MEHQ & Oxygen Dependency: "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid."[1] ResearchGate. Available at: [Link]

  • Chemical Data:

Sources

Asymmetric synthesis of "Ethyl 3-[benzyl(methyl)amino]propanoate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Asymmetric Synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate Analogs


-Amino Ester Scaffolds

Executive Summary & Strategic Importance

The structural motif Ethyl 3-[benzyl(methyl)amino]propanoate represents a fundamental


-amino ester scaffold. While the parent molecule (unsubstituted at C2/C3) is achiral, the introduction of substituents at the 

-position (C3) or

-position (C2) creates chiral centers critical for pharmacological activity. These "analogs" are vital precursors for

-lactam antibiotics, peptidomimetics, and CNS-active agents (e.g.,

-phenyl-GABA analogs).

This Application Note details two high-fidelity synthetic routes for generating chiral


-substituted analogs  (e.g., Ethyl 3-aryl-3-[benzyl(methyl)amino]propanoate). We prioritize methods that tolerate the steric bulk of the N-benzyl-N-methyl amine moiety:
  • Method A (Scalable/Industrial): Asymmetric Hydrogenation of

    
    -Enamino Esters.
    
  • Method B (Organocatalytic/Green): Asymmetric Aza-Michael Addition (via Bifunctional Catalysis).

Retrosynthetic Analysis & Pathway Selection

To achieve high enantiomeric excess (ee) for N-disubstituted


-amino esters, we must bypass the low reactivity of secondary amines in direct conjugate additions to esters.

Figure 1: Strategic disconnection showing three primary routes. Route A is preferred for N-benzyl-N-methyl derivatives due to steric tolerance.

Detailed Protocol: Asymmetric Hydrogenation (Method A)

This method is the "Gold Standard" for generating


-amino esters with bulky N-substituents. It relies on the formation of a 

-enamino ester followed by rhodium-catalyzed hydrogenation.[1]
Mechanism & Rationale

The reaction proceeds via the coordination of the enamino ester alkene and carbonyl oxygen to a chiral Rhodium(I)-bisphosphine complex. The catalyst differentiates the prochiral faces of the alkene, delivering hydrogen to generate the stereocenter.

  • Catalyst System: [Rh(COD)Cl]

    
     with (R)-BINAP  or (R)-SegPhos .
    
  • Why this route? Unlike Aza-Michael addition, which struggles with the nucleophilicity of bulky secondary amines (benzyl/methyl), this route pre-installs the nitrogen and focuses on the catalytic reduction of the C=C bond.

Step-by-Step Protocol

Phase 1: Substrate Synthesis (Enamino Ester)

  • Reagents: Ethyl 3-oxo-3-phenylpropanoate (1.0 eq), N-benzylmethylamine (1.1 eq), p-TsOH (0.05 eq).

  • Setup: Dean-Stark apparatus with toluene (0.5 M).

  • Procedure: Reflux for 12 hours with azeotropic removal of water.

  • Workup: Cool, wash with sat. NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via vacuum distillation or flash chromatography (neutral alumina).
  • QC Check:

    
    H NMR must show disappearance of ketone signal and appearance of vinyl proton (
    
    
    
    4.5-5.0 ppm).

Phase 2: Asymmetric Hydrogenation

  • Glovebox Operation (Oxygen Sensitive): In a nitrogen-filled glovebox, weigh [Rh(COD)Cl]

    
     (1.0 mol%) and (R)-BINAP (2.2 mol%) into a vial. Dissolve in degassed TFE (2,2,2-trifluoroethanol) or MeOH. Stir for 30 min to form the active cationic complex.
    
  • Substrate Loading: Add the enamino ester (1.0 mmol) to a stainless steel autoclave liner. Add the catalyst solution. Total concentration: 0.1 M.

  • Hydrogenation: Seal the autoclave. Purge 3x with H

    
     (10 bar). Pressurize to 30-50 bar H
    
    
    
    .
  • Reaction: Stir at 50°C for 24 hours.

  • Workup: Vent H

    
     carefully. Filter the solution through a pad of silica or Celite to remove Rhodium residues. Concentrate in vacuo.
    
Data Summary & Validation
ParameterSpecificationValidation Method
Conversion >98%

H NMR (Disappearance of vinyl H)
Enantiomeric Excess (ee) >94%Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10)
Yield >90%Gravimetric after chromatography

Alternative Protocol: Organocatalytic Aza-Michael (Method B)

For labs without high-pressure hydrogenation equipment, the Aza-Michael addition is a viable alternative, though it requires highly active catalysts to overcome the low reactivity of esters.

The Challenge

Direct addition of N-benzyl-N-methylamine to ethyl cinnamate is slow. We utilize a Bifunctional Thiourea Catalyst which activates the ester (via H-bonding) and directs the amine attack.

Protocol
  • Catalyst: 10 mol% Takemoto's Catalyst (or similar bifunctional thiourea).

  • Solvent: Toluene or Xylenes (non-polar solvents enhance H-bonding).

  • Procedure:

    • Mix Ethyl 3-phenylacrylate (1.0 eq) and Catalyst (0.1 eq) in Toluene.

    • Cool to -20°C (Low temp is critical for ee).

    • Add N-benzyl-N-methylamine (1.5 eq) slowly.

    • Stir for 48-72 hours.

  • Note: If conversion is low (<50%), add a Lewis Acid co-catalyst (e.g., 5 mol% YbP(OTf)

    
    ).
    

Experimental Workflow Diagram

Figure 2: Workflow for the Rhodium-catalyzed asymmetric hydrogenation route.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Enantioselectivity (<80% ee)

    • Cause: Partial hydrogenation of the enamine isomer mixture or uncatalyzed background reaction.

    • Fix: Recrystallize the enamino ester substrate to ensure geometric purity (Z-isomer usually reacts faster/more selectively with specific ligands). Switch solvent to TFE (Trifluoroethanol) to boost H-bonding interactions with the catalyst.

  • Issue: Incomplete Conversion

    • Cause: Catalyst poisoning by trace amine or oxygen.

    • Fix: Ensure amine starting material is distilled. Degas all solvents via freeze-pump-thaw cycles. Increase H

      
       pressure to 60 bar.
      
  • Issue: De-benzylation

    • Cause: Hydrogenolysis of the N-Benzyl group.

    • Fix: This is a common side reaction with Pd/C but rare with Rhodium complexes. If observed, lower the temperature to 25°C and increase reaction time.

References

  • Hsiao, Y. et al. (2004). Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.[1] Journal of the American Chemical Society.[2] 
    
  • Zhang, W. et al. (2015). Enantioselective Synthesis of

    
    -Amino Acids: A Review. Hilaris Publisher. 
    
  • Kobayashi, S. et al. (2006). Catalytic Asymmetric Aza-Michael Reactions of

    
    -Unsaturated Ketones.[3][4][5] Journal of the American Chemical Society.[2] 
    
  • MacMillan, D.W.C. (2023).[6] The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

  • Lübben, J. et al. (2021). Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids. Organic Letters. 
    

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Ethyl 3-[benzyl(methyl)amino]propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate (CAS No. 25772-94-5). As a key intermediate in the development of various bioactive molecules and specialty chemicals, optimizing its synthesis is crucial for ensuring high purity and yield.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Section 1: Core Synthesis Principle: The Aza-Michael Addition

The most direct and widely employed method for synthesizing Ethyl 3-[benzyl(methyl)amino]propanoate is the Aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile, N-methylbenzylamine, to the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, ethyl acrylate.[1][3]

The reaction proceeds through a distinct mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of N-methylbenzylamine attacks the β-carbon of ethyl acrylate. This forms a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the α-carbon, leading to the formation of a more stable enolate intermediate. This step can be facilitated by the solvent or a catalyst.[3]

  • Tautomerization: The enolate rapidly tautomerizes to the final, stable tertiary amine product.[3]

// Reactants React1 [label="N-Methylbenzylamine\n(Nucleophile)"]; React2 [label="Ethyl Acrylate\n(Michael Acceptor)"];

// Intermediates Inter1 [label="Zwitterionic Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inter2 [label="Enolate Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="Ethyl 3-[benzyl(methyl)amino]propanoate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway {rank=same; React1; React2;} React1 -> Inter1 [label=" 1. Nucleophilic Attack", color="#4285F4"]; React2 -> Inter1 [color="#4285F4"]; Inter1 -> Inter2 [label=" 2. Proton Transfer", color="#EA4335"]; Inter2 -> Product [label=" 3. Tautomerization", color="#34A853"];

// Invisible edges for layout edge [style=invis]; React1 -> React2; } endom Caption: Aza-Michael Addition Mechanism.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

This is a frequent issue that can stem from several factors. A systematic diagnosis is key.

  • Possible Cause A: Reagent Quality.

    • Expert Insight: Ethyl acrylate is prone to polymerization, especially if not stored with an inhibitor (like hydroquinone monomethyl ether, MEHQ). N-methylbenzylamine can oxidize over time, turning yellow.

    • Solution: Always use freshly opened or distilled reagents. Ensure the ethyl acrylate contains an inhibitor or add a small amount (~100 ppm) before starting the reaction. Verify the purity of your starting amine via NMR or GC-MS.

  • Possible Cause B: Insufficient Thermal Energy.

    • Expert Insight: While the Aza-Michael addition can proceed at room temperature, it is often slow. Heating is typically required to achieve a reasonable reaction rate. However, excessive heat can promote polymerization of the acrylate.[3]

    • Solution: Start the reaction at a moderate temperature (e.g., 60-80°C) and monitor its progress every few hours using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] If the reaction is sluggish, incrementally increase the temperature by 10°C, but do not exceed 100°C for neat reactions to minimize side reactions.

  • Possible Cause C: Inefficient Workup and Product Loss.

    • Expert Insight: The product is a tertiary amine, making it soluble in acidic aqueous solutions. During an acid wash intended to remove basic impurities, the product can be inadvertently transferred to the aqueous layer.

    • Solution: The workup should be designed to leverage the basicity of the product for purification. After the reaction, dilute the mixture with a suitable solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to remove any acidic catalysts or byproducts. To remove non-basic impurities, you can then perform an acid-base extraction: extract the organic layer with dilute HCl (e.g., 1M), which will protonate and pull your amine product into the aqueous phase. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract the free-base product back into an organic solvent like ethyl acetate or dichloromethane.[3]

Question 2: My final product is contaminated with a significant amount of a viscous, sticky polymer. How can I prevent this and purify my product?

This indicates polymerization of ethyl acrylate, the most common side reaction.

  • Expert Insight: Polymerization can be initiated by trace impurities, light, or excessive heat. While the Aza-Michael addition is the desired pathway, the high concentration of the acrylate monomer makes polymerization a competing and often rapid process.

  • Solutions:

    • Prevention is Key: As mentioned, ensure your ethyl acrylate is inhibited. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help by excluding oxygen, which can participate in radical initiation pathways.

    • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the ethyl acrylate. This ensures the acrylate is consumed quickly by the desired reaction, reducing its availability for polymerization.

    • Purification: If polymerization has occurred, purification can be challenging. The polymer is often insoluble in common organic solvents. The crude product can be dissolved in a minimal amount of a solvent like dichloromethane and filtered through a plug of Celite or silica to remove the bulk of the polymer.[4] The filtrate can then be purified further by flash column chromatography or vacuum distillation.

Question 3: TLC/GC analysis shows two major spots/peaks: my starting amine and the desired product. How can I drive the reaction to completion?

An incomplete reaction is a common optimization challenge.

  • Expert Insight: This issue points to either insufficient reaction time, inadequate temperature, or an equilibrium that doesn't strongly favor the product under the current conditions.

  • Solutions:

    • Increase Reaction Time/Temperature: The most straightforward approach is to continue heating the reaction, monitoring every 4-6 hours until the starting amine is consumed. If the reaction has stalled at a certain temperature, a modest increase (10-20°C) may be necessary.[5]

    • Use a Catalyst: While the reaction can be run neat, a catalyst can significantly accelerate it.

      • Acid Catalysis: A catalytic amount of a protic acid like glacial acetic acid can protonate the carbonyl of the acrylate, making the β-carbon more electrophilic and susceptible to attack by the amine.[3]

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can sometimes accelerate these reactions compared to non-polar solvents or neat conditions.[6] However, be aware that they require higher temperatures for removal during workup.

// Nodes Start [label="Reaction Outcome Unsatisfactory", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield / No Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Impure [label="Product is Impure", fillcolor="#F1F3F4", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"];

CheckReagents [label="Check Reagent Purity\n& Age", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Optimize Temp/Time\n(60-100°C, Monitor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RefineWorkup [label="Refine Acid-Base\nExtraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

PreventPolymer [label="Prevent Polymerization\n(Inhibitor, Inert Atm.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify via Filtration\n& Chromatography", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

AddCatalyst [label="Consider Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> LowYield [label="Issue"]; Start -> Impure [label="Issue"]; Start -> Incomplete [label="Issue"];

LowYield -> CheckReagents [label="Possible Cause", color="#4285F4"]; LowYield -> OptimizeTemp [label="Possible Cause", color="#4285F4"]; LowYield -> RefineWorkup [label="Possible Cause", color="#4285F4"];

Impure -> PreventPolymer [label="Likely Polymer", color="#EA4335"]; PreventPolymer -> Purify [label="If Polymer Forms", style=dashed, color="#5F6368"];

Incomplete -> OptimizeTemp [label="Solution", color="#34A853"]; Incomplete -> AddCatalyst [label="Solution", color="#34A853"]; } endom Caption: Troubleshooting Decision Workflow.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended stoichiometry for the reactants?

    • A: To minimize residual ethyl acrylate and prevent polymerization, it is advisable to use a slight excess of N-methylbenzylamine. A molar ratio of 1.1:1.0 (N-methylbenzylamine : ethyl acrylate) is a good starting point.

  • Q: Can I use a different solvent?

    • A: Yes. The reaction is often performed neat (without solvent). However, solvents like ethanol, isopropanol, or acetonitrile can be used.[5] Alcohols are generally good choices as they can facilitate proton transfer.[7] Chlorinated solvents like DCE or DCM are also viable but are less environmentally friendly.[7] The choice of solvent may require re-optimization of the reaction temperature.

  • Q: What are the critical safety precautions?

    • A: Both N-methylbenzylamine and ethyl acrylate should be handled in a well-ventilated fume hood. Ethyl acrylate is a lachrymator and can cause respiratory irritation. Both are skin and eye irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Q: How can I confirm the identity and purity of my final product?

    • A: The identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by GC-MS or HPLC. The expected boiling point is approximately 150°C at 0.2 mmHg.[8]

Section 4: Experimental Protocol & Optimization

This section provides a robust, self-validating protocol for a laboratory-scale synthesis.

Experimental Workflow

G

Materials & Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.CAS No.
N-Methylbenzylamine121.182.67 g22.01.1103-67-3
Ethyl Acrylate100.122.00 g20.01.0140-88-5
Glacial Acetic Acid60.05~0.12 g2.00.164-19-7
Ethyl Acetate-~100 mL--141-78-6
Sat. NaHCO₃ (aq)-~50 mL---
MgSO₄ (anhydrous)-~5 g--7487-88-9
Step-by-Step Procedure
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylbenzylamine (2.67 g, 22.0 mmol).

  • Addition: Slowly add ethyl acrylate (2.00 g, 20.0 mmol) to the flask while stirring. Note: A mild exotherm may be observed.

  • Catalyst (Optional but Recommended): Add glacial acetic acid (0.12 g, 2.0 mmol).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture in an oil bath set to 80°C.

  • Monitoring (Self-Validation): After 2 hours, and every 2-4 hours thereafter, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the spot corresponding to N-methylbenzylamine (visualized with ninhydrin stain or UV light) is no longer visible. The reaction typically takes 8-16 hours.[3]

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by vacuum distillation (approx. 150°C at 0.2 mmHg) to yield the pure product as a colorless to pale yellow oil.[8]

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Available from: [Link]

  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Available from: [Link]

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available from: [Link]

  • MDPI. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Available from: [Link]

  • Springer. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Available from: [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. Available from: [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. Available from: [Link]

  • J-GLOBAL. N-Benzyl-β-alanine ethyl ester | Chemical Substance Information. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available from: [Link]

  • PubChem. N-methyl-DL-alanine, benzyl ester. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
  • MDPI. Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Available from: [Link]

  • Royal Society of Chemistry. Intramolecular Michael addition reaction for the synthesis of benzylbutyrolactones. Available from: [Link]

  • Chegg.com. Solved Amines can be produced by reductive amination of a. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Available from: [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]

  • Royal Society of Chemistry. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Available from: [Link]

Sources

Technical Support Center: Optimizing Ethyl 3-[benzyl(methyl)amino]propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting for Aza-Michael Addition Target Molecule: Ethyl 3-[benzyl(methyl)amino]propanoate (CAS: 23583-21-3) Reaction Class: Conjugate Aza-Michael Addition

Module 1: The Reaction System (The "Why")

To improve yield, one must first understand the specific kinetic and thermodynamic constraints of this system. The synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate involves the nucleophilic attack of


-benzylmethylamine  (a secondary amine) onto ethyl acrylate  (an 

-unsaturated ester).
Mechanistic Insight

Unlike primary amines, which can undergo double addition, your starting material is a secondary amine.[1] This simplifies the product profile (no bis-adducts) but introduces specific challenges:

  • Reversibility (The Retro-Michael Threat): The reaction is an equilibrium process. While the forward reaction is exothermic, high heat during workup can drive the reverse reaction, regenerating the starting materials.

  • Steric Hindrance: The methyl and benzyl groups on the nitrogen create moderate steric bulk compared to simple dialkylamines, potentially slowing kinetics without catalysis.

  • Competition: The competing reaction is the radical polymerization of ethyl acrylate, triggered by heat or light if the inhibitor (e.g., MEHQ) is consumed or removed.

The "Green" Standard

Current field data suggests that Solvent-Free (Neat) conditions catalyzed by a mild base (e.g., DBU) or a solid support (e.g., Silica/Alumina) provide the highest yields (>90%) by maximizing the concentration of reacting species.

Module 2: Optimization Protocol (The "How")

This protocol replaces traditional solvent-heavy reflux methods with a high-concentration, atom-economic approach.

Reagents & Stoichiometry
ComponentRoleEq.Notes

-Benzylmethylamine
Nucleophile1.0Limiting reagent.
Ethyl Acrylate Michael Acceptor1.2 - 1.5Excess drives equilibrium; volatile enough to strip later.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Catalyst0.1 - 0.2Accelerates proton transfer step. Optional but recommended.
MEHQ (Monomethyl ether hydroquinone)InhibitorTraceUsually present in commercial acrylate. DO NOT REMOVE.
Step-by-Step Workflow
  • Setup (Neat Conditions):

    • In a round-bottom flask, charge

      
      -benzylmethylamine  (1.0 eq).
      
    • Critical: Cool the flask to 0°C in an ice bath. The reaction is exothermic; controlling the initial geotherm prevents acrylate polymerization.

    • Add Ethyl Acrylate (1.2–1.5 eq) dropwise over 15–30 minutes.

    • Catalyst Addition: If kinetics are sluggish, add DBU (0.1 eq).

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir magnetically for 4–12 hours.

    • Monitoring: Check TLC (Mobile Phase: Hexane/EtOAc 8:2). Look for the disappearance of the amine spot.

  • Workup (The Yield Maker):

    • Removal of Excess Acrylate: Use a rotary evaporator at mild temperature (<40°C) under reduced pressure. High heat here causes product degradation.

    • Purification:

      • Option A (High Purity): Vacuum distillation. Warning: You must use high vacuum (<1 mmHg) to keep the boiling point below 100°C. If the pot temperature exceeds 120°C, retro-Michael decomposition accelerates.

      • Option B (Filtration): If using solid catalysts (Silica/Alumina), dilute in EtOAc, filter the solid, and concentrate.

Module 3: Troubleshooting Center (FAQ)

Issue 1: "My conversion is stuck at 60-70% after 24 hours."

Diagnosis: The equilibrium has stalled, or the kinetics are too slow due to steric bulk.

  • Fix 1 (Concentration): Are you using a solvent (e.g., Ethanol, DCM)? Remove it. Run the reaction neat. The rate of bimolecular reactions is proportional to

    
    .
    
  • Fix 2 (Catalysis): Add 5-10 mol% of DBU or Glacial Acetic Acid . While counterintuitive, weak acids can also catalyze Michael additions by activating the carbonyl oxygen (general acid catalysis), though basic catalysis (DBU) is generally superior for this specific amine.

  • Fix 3 (Stoichiometry): Increase Ethyl Acrylate to 2.0 eq.

Issue 2: "The reaction mixture turned into a solid gel/jelly."

Diagnosis: The Ethyl Acrylate polymerized. This happens if the exotherm was uncontrolled or if the inhibitor (MEHQ) was removed/consumed.

  • Prevention:

    • Do not distill the commercial ethyl acrylate to remove the inhibitor before use. The amine is nucleophilic enough to react in the presence of MEHQ.[2]

    • Keep the reaction in the dark (foil-wrapped) to prevent photo-initiated radical polymerization.

    • Ensure strict temperature control (0°C) during the addition phase.

Issue 3: "My yield drops significantly during distillation."

Diagnosis: Thermal decomposition (Retro-Michael Reaction).

  • The Mechanism: Heat drives the reaction

    
    . Since acrylate is volatile, it escapes, driving the equilibrium further back to the starting materials.
    
  • Solution:

    • Switch to Column Chromatography (Silica gel, Hexane/EtOAc gradient) if the scale allows.

    • If distilling, use Kugelrohr or Wiped-film evaporation to minimize residence time at high temperatures. Ensure vacuum is <0.5 mmHg.

Issue 4: "NMR shows a mixture of product and starting amine even after workup."

Diagnosis: Hydrolysis of the ester or incomplete removal of starting material.

  • Check: Did you use water or aqueous workup? Avoid it. Esters can hydrolyze, and the amine is water-soluble (as a salt).

  • Fix: If unreacted amine remains, scavenge it using a polymer-supported isocyanate resin or wash the organic organic layer (dissolved in EtOAc) with saturated

    
      (mildly acidic) to pull unreacted amine into the aqueous phase, but do this quickly to avoid ester hydrolysis.
    

Module 4: Visualization & Logic

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the competing pathways between the desired product, the retro-reaction, and the polymerization trap.

ReactionPathway Start Reactants: N-Benzylmethylamine + Ethyl Acrylate Intermediate Transition State (Zwitterionic) Start->Intermediate Neat, 0°C (Kinetic Control) Polymer Side Product: Poly(ethyl acrylate) (GELATION) Start->Polymer Excess Heat/Light No Inhibitor Product Target: Ethyl 3-[benzyl(methyl)amino]propanoate Intermediate->Product Proton Transfer (Fast w/ DBU) Decomp Decomposition: Retro-Michael Product->Decomp Distillation >120°C Decomp->Start Reversibility

Caption: Kinetic pathway showing the desired route (Green) vs. thermal degradation (Yellow) and polymerization risks (Red).

Figure 2: Troubleshooting Logic Tree

Follow this decision tree when yields are below specification (<85%).

TroubleshootingTree Start Yield Issue Detected CheckTLC Check TLC/NMR (Crude Mixture) Start->CheckTLC Incomplete SM Amine Present? CheckTLC->Incomplete Loss Crude is Pure, Isolated Yield Low? CheckTLC->Loss SolventCheck Is Solvent Used? Incomplete->SolventCheck Yes RemoveSolvent Action: Switch to NEAT conditions SolventCheck->RemoveSolvent Yes AddCat Action: Add 10 mol% DBU or Increase Acrylate to 2.0eq SolventCheck->AddCat No Distillation Distillation performed? Loss->Distillation Yes RetroAction Action: Lower Pot Temp Increase Vacuum (<1 mmHg) Distillation->RetroAction Yes (Retro-Michael) ColAction Action: Check Column Loading (Product streaking?) Distillation->ColAction No

Caption: Diagnostic logic for identifying yield loss sources: kinetic stalling vs. thermal degradation.

References

  • Escalante, J., et al. (2023).[3] Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules (MDPI). [Link]

  • Genest, A., et al. (2017).[1] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science. [Link]

  • Rezaei, R., et al. (2013).[3] LiClO4 Catalyzed Aza-Michael Addition of Secondary Amines to α,β-Unsaturated Esters Under Solvent-Free Condition. Journal of Chemical Research. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-[benzyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-882-BNA Topic: Impurity Removal & Isolation Strategies Compound Class:


-Amino Esters (Michael Adducts)
Status:  Open / Guide Available[1]

Introduction: The "Invisible" Impurity Trap

Welcome to the technical support hub for Ethyl 3-[benzyl(methyl)amino]propanoate .

If you are accessing this guide, you likely performed a Michael addition between


-benzylmethylamine  and ethyl acrylate  and are now facing a purity issue. The most common user report is: "My NMR shows a persistent impurity that acid-base extraction didn't remove."[1]
The Core Problem

Standard acid-base extraction fails here because your primary impurity (starting material:


-benzylmethylamine) and your product are both basic amines .[1] They both protonate and move into the aqueous layer, and they both deprotonate and return to the organic layer.

This guide provides three tiered workflows to resolve this, moving from "Prevention" to "Chemical Scavenging" to "Physical Separation."

Module 1: The "Smart Stoichiometry" Protocol (Prevention)

User Issue: "I used an excess of amine to drive the reaction, and now I can't get rid of it." Root Cause:


-benzylmethylamine has a high boiling point (~180°C) and similar polarity to the product.
The Fix:  Invert the stoichiometry.
The Protocol

Instead of using excess amine, use excess Ethyl Acrylate (1.2 - 1.5 equiv) .

ComponentRoleBoiling PointRemoval Strategy

-benzylmethylamine
Limiting ReagentHighDifficult (Requires chromatography/distillation)
Ethyl Acrylate Excess Reagent99°CEasy (Rotary Evaporation)
Product Target>250°CRemains in flask

Step-by-Step:

  • Run reaction with 1.2 equivalents of Ethyl Acrylate.

  • Upon completion, apply high vacuum (<10 mbar) at 40°C for 1 hour.

  • The volatile ethyl acrylate is removed, leaving the product and potentially trace polymers (which can be removed by acid-base wash).

Module 2: The Chemical Scavenger Method (The "Gold Standard")

User Issue: "I already ran the reaction with excess amine. How do I save the batch without a column?" Technical Insight: We must change the chemical nature of the impurity. By reacting the secondary amine (


-benzylmethylamine) with an electrophile, we convert it into a neutral amide . The target product (tertiary amine) cannot react.
The "Acetic Anhydride" Rescue

Concept: Convert basic


-benzylmethylamine 

Neutral

-benzyl-

-methylacetamide.

Workflow Diagram (DOT):

ScavengerWorkflow Start Crude Mixture (Product + Excess Amine) Step1 Add Acetic Anhydride (1.2 equiv to excess amine) Stir 30 min Start->Step1 Step2 Dissolve in Ethyl Acetate Wash with 1M HCl Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer Contains: Neutral Amide Impurity (DISCARD) Split->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) Contains: Protonated Product Salt Split->AqLayer Basic Species Step3 Basify Aqueous Layer (NaOH) Extract with DCM AqLayer->Step3 Final Pure Ethyl 3-[benzyl(methyl)amino]propanoate Step3->Final

Caption: Chemical scavenging workflow separating basic product from neutral derivatized impurities.

Detailed Protocol:

  • Scavenging: Add acetic anhydride (calculated based on estimated excess amine) to the reaction mixture. Stir for 30 minutes.

    • Mechanism:[1][2][3][4][5] The secondary amine reacts to form an amide. The tertiary amine product is inert.

  • Acid Wash: Dissolve the mixture in ethyl acetate. Wash with 1M HCl (3x) .

    • Result: The target product protonates and enters the water. The new amide impurity (neutral) stays in the ethyl acetate.

  • Recovery: Collect the aqueous acidic layer. Basify with 2M NaOH (pH > 12).

  • Extraction: Extract the milky aqueous mixture with Dichloromethane (DCM). Dry over MgSO

    
     and evaporate.[6]
    

Module 3: Physical Separation (Distillation & Chromatography)

User Issue: "I need >99.5% purity for biological testing. Scavenging left trace residues."

Option A: Vacuum Distillation

This compound is thermally stable but high-boiling.[1]

  • Requirement: High vacuum pump (<1 mmHg).

  • Boiling Point Estimation: Based on structural analogs (Ethyl 3-(benzylamino)propanoate BP ~150°C at 0.2 mmHg), expect the target to boil at 155-165°C at 0.5 mmHg .[1]

  • Warning: Do not exceed 180°C pot temperature to avoid Retro-Michael decomposition (reversal to amine + acrylate).[1]

Option B: Flash Chromatography

Standard silica gel is acidic and will retain amines, causing "streaking" or irreversible loss.

Mobile Phase Modification: You must use a modifier to deactivate the silica.

  • Solvent System: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40).
    
  • Modifier: Add 1% Triethylamine (Et

    
    N)  to the mobile phase.
    
  • Visualization: UV Light (254 nm) – The benzyl group is UV active.[6]

Troubleshooting FAQs

Q1: I see a new spot on TLC after heating the reaction. What is it?

  • Diagnosis: If you heated >80°C for a long time, you may have hydrolyzed the ester.

  • Check: Look for a broad streak near the baseline (carboxylic acid).

  • Fix: Wash the organic phase with saturated NaHCO

    
    . The acid will move to the aqueous layer; the ester product remains in organic.
    

Q2: My product turned into a solid gel.

  • Diagnosis: Polymerization of excess ethyl acrylate.

  • Fix: Dissolve in DCM and precipitate the polymer by adding cold Hexanes or Diethyl Ether. Filter off the solid polymer. The product stays in the filtrate.

Q3: Can I use Benzyl Chloride and Methyl Alanine Ethyl Ester instead?

  • Analysis: This is an alternative S

    
    2 route.
    
  • Verdict: Not Recommended. This pathway creates stoichiometric salt waste and often leads to over-alkylation (quaternary ammonium salts), which are much harder to purify than Michael adducts [1].

References

  • Michael Addition Mechanism & Control

    • Ranu, B. C., & Banerjee, S. (2005).[4] "Ionic Liquid as Catalyst and Reaction Medium... in Michael Addition." Organic Letters, 7(14), 3049-3052.

  • Purification of Amino Esters

    • Anderson, G. W., et al. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, 86(9), 1839-1842. (Foundational text on amino-ester handling).

  • Scavenging Amines (General Protocol)

    • Kaldor, S. W., et al. (1996). "Use of Solid Supported Nucleophiles and Electrophiles for the Purification of Non-Peptide Small Molecule Libraries." Tetrahedron Letters, 37(40), 7193-7196.

  • Physical Properties (Analog Data)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)propanoate.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Stability & Storage of Ethyl 3-[benzyl(methyl)amino]propanoate

[1][2]

Case ID: STAB-BETA-AMINO-001 Compound Class:

Critical Risk Factor:12

Part 1: Emergency Triage & Diagnostic

Quickly assess the integrity of your sample before proceeding.

Observation Diagnosis Immediate Action
Acrid / Pungent Odor Retro-Michael Decomposition. The sample is reverting to its precursors: Ethyl Acrylate (acrid smell) and N-Methylbenzylamine.[1][2]Quarantine. Do not use for sensitive kinetics. Purify via acid-base extraction immediately.[1][2]
Viscosity Increase / Gumming Polymerization. The liberated ethyl acrylate has begun to polymerize, entraining your product.Discard. Recovery is likely inefficient and the purity is compromised.
Precipitate in Oil Hydrolysis or Salt Formation. If moisture was present,

-amino acid crystals may form.[1][2] If stored near acids, unintended salt formation occurred.[2]
Analyze. Run LC-MS or NMR to confirm identity of the solid.[1]
Yellow/Orange Discoloration Oxidation. Benzyl amines are susceptible to N-oxide formation or benzylic oxidation under light/air exposure.[1][2]Purify. Chromatographic purification required.[2] Store under Argon in amber vials.[2]

Part 2: Mechanistic Deep Dive (The "Why")

To prevent decomposition, one must understand the thermodynamic fragility of

12

Ethyl 3-[benzyl(methyl)amino]propanoate1223
The Retro-Michael Threat (Thermal Instability)

The most insidious degradation pathway is the Retro-Michael reaction .[1][2] This is an equilibrium process favored by entropy (one molecule breaking into two) and heat .[2]

  • Mechanism: The free amine lone pair is not involved in the breakdown, but the acidity of the

    
    -protons (adjacent to the ester) allows for E1cB-like elimination, expelling the amine and regenerating the conjugated ester (Ethyl Acrylate).
    
  • Catalysts: Heat, basic conditions, and prolonged storage in solution.[2]

Hydrolytic Susceptibility (Moisture Instability)

The ester linkage is prone to hydrolysis, yielding the corresponding

2
  • Self-Catalysis: The tertiary amine moiety can act as an intramolecular general base, activating water molecules to attack the nearby ester carbonyl, accelerating hydrolysis compared to simple esters.

Degradation Pathway Visualization

The following diagram illustrates the competing decomposition pathways you must mitigate.

DecompositionPathwayscluster_conditionsStorage RisksCompoundEthyl 3-[benzyl(methyl)amino]propanoate(Target Molecule)AmineN-MethylbenzylamineCompound->AmineRetro-Michael(Heat/Base)AcrylateEthyl Acrylate(Polymerization Risk)Compound->AcrylateRetro-Michael(Heat/Base)Acid3-[Benzyl(methyl)amino]propanoic acidCompound->AcidHydrolysis(Moisture)EthanolEthanolCompound->EthanolHydrolysis(Moisture)

Figure 1: Primary decomposition pathways.[1][2] The Retro-Michael pathway (red dashed) is reversible but leads to volatile and polymerizable byproducts.[1][2] Hydrolysis (yellow) is irreversible.[1][2]

Part 3: The "Self-Validating" Storage Protocol

Do not rely on standard "fridge storage."[2] Use this protocol to ensure chemical integrity.

Phase 1: Preparation (The Salt Switch)

The free base (oil) is thermodynamically unstable.[2] The Hydrochloride (HCl) salt is the gold standard for storage because protonating the amine shuts down the retro-Michael pathway (ammonium is a poor leaving group in this context) and prevents intramolecular catalysis of hydrolysis.[2]

Protocol: Conversion to HCl Salt

  • Dissolve: Dissolve 10g of the free base in 50 mL of anhydrous Diethyl Ether (or MTBE).

  • Cool: Chill the solution to 0°C in an ice bath.

  • Acidify: Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (anhydrous) dropwise.

    • Why? Aqueous acid introduces water (hydrolysis risk).[1][2] Anhydrous acid precipitates the salt immediately.[2]

  • Isolate: Filter the white precipitate rapidly under Nitrogen (the salt is hygroscopic).[2]

  • Dry: Vacuum dry over

    
     to remove traces of acid/solvent.[2]
    
Phase 2: Physical Storage Conditions

If you must store the free base, follow these strict parameters.

ParameterSpecificationScientific Rationale
Temperature -20°C (Critical) Low temp kinetically traps the Michael adduct, preventing the retro-reaction.[1][2]
Atmosphere Argon / Nitrogen Displaces moisture (hydrolysis) and Oxygen (benzylic oxidation).[1][2]
Container Amber Glass + Teflon Liner Blocks UV light; Teflon prevents leaching of plasticizers by the amine.
State Neat (Undiluted) Storing in solution increases the entropy favorability of dissociation (Retro-Michael).[1][2]

Part 4: Troubleshooting & FAQs

Q: I see a slight pressure buildup in the storage vial. What is happening? A: This is likely Ethyl Acrylate vapor.[2] The retro-Michael reaction releases ethyl acrylate, which has a high vapor pressure (boiling point ~99°C, but volatile).[1][2] If you open the vial and smell a sharp, acrid plastic smell, your compound has degraded.

  • Fix: Purify immediately.[2] Do not tighten the cap further; transfer to a pressure-rated vessel if synthesis is ongoing, but purification is the only real solution.[2]

Q: Can I store the compound in methanol? A: Absolutely Not.

transesterification12
  • Rule: Only store in non-nucleophilic, non-protic solvents if solution storage is unavoidable (e.g., Toluene, DCM), but neat storage is superior.[2]

Q: My LC-MS shows a peak at M-73. What is it? A: The molecular weight of Ethyl 3-[benzyl(methyl)amino]propanoate is ~221 Da.[1][2]

  • M-73 (Loss of COOEt): Unlikely in storage.[1][2]

  • M-87 (Loss of CH2CH2COOEt): This leaves the N-methylbenzylamine fragment (MW 121).[1][2] If you see a peak at 121, it confirms Retro-Michael decomposition.[1][2]

  • Peak at 221 (Target) vs Peak at 193 (Acid): If you see a mass of ~193, hydrolysis has occurred (Loss of Ethyl group -29 + H +1 = -28?[1][2] No, Et is 29, H is 1.[2] 221 - 29 + 1 = 193).[1][2]

Q: How do I repurify a degraded sample? A:

  • Acid/Base Extraction: Dissolve in DCM. Wash with 1M HCl.[2] The amine and intact ester go into the aqueous layer (protonated).[2] The neutral Ethyl Acrylate (degradation product) stays in the DCM.[2]

  • Wash: Wash the aqueous layer with fresh DCM to remove all acrylate traces.[2]

  • Basify: Basify the aqueous layer with cold NaHCO3/NaOH to pH 10.

  • Extract: Extract quickly with DCM, dry over MgSO4, and concentrate at low temperature (<30°C).

References

  • ResearchGate. (2025).[1][2][4] Schematic overview of exchange mechanism of β-amino ester chemistry. Retrieved from [Link]

  • PubChem. (2025).[1][2][5][6] Ethyl 3-(methylamino)propanoate - Stability and Safety Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018).[1][2] Degradation of poly(β-amino ester) gels in alcohols through transesterification. Retrieved from [Link]

Technical Support Center: Ethyl 3-[benzyl(methyl)amino]propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this important synthetic transformation. As a key intermediate for various biologically active molecules, understanding the nuances of its synthesis is critical for achieving high yield and purity.[1][2] This document moves beyond simple protocols to explain the causality behind the reaction kinetics and mechanism, empowering you to optimize and troubleshoot your experiments effectively.

Frequently Asked Questions: Reaction Mechanism & Kinetics

Q1: What is the fundamental reaction mechanism for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate?

The synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate from N-benzylmethylamine and ethyl acrylate proceeds via a classic aza-Michael addition , also known as a conjugate addition.[3] This reaction is a cornerstone of C-N bond formation in organic synthesis.

The mechanism can be understood in three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-benzylmethylamine (the Michael donor) acts as a nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate (the Michael acceptor). This forms a transient zwitterionic intermediate.[3]

  • Proton Transfer: A proton is transferred from the newly formed quaternary ammonium ion to the enolate oxygen. This can be an intramolecular process or mediated by a solvent molecule or another amine molecule in the reaction mixture.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto (ester) form, yielding the final product, Ethyl 3-[benzyl(methyl)amino]propanoate.[3]

aza_michael_mechanism Aza-Michael Addition Mechanism reactants N-benzylmethylamine + Ethyl Acrylate step1 1. Nucleophilic Attack reactants->step1 zwitterion Zwitterionic Intermediate step2 2. Proton Transfer zwitterion->step2 enol Enol Intermediate step3 3. Tautomerization enol->step3 product Ethyl 3-[benzyl(methyl)amino]propanoate step1->zwitterion step2->enol step3->product

Caption: The reaction pathway for aza-Michael addition.

Q2: Which kinetic factors primarily control the reaction rate and yield?

The kinetics of the aza-Michael addition are sensitive to several parameters. Optimizing these is key to an efficient synthesis.

  • Nucleophilicity of the Amine: The reaction rate is directly proportional to the nucleophilicity of the amine. N-benzylmethylamine is a secondary amine with moderate reactivity. Highly hindered amines may react more slowly.[4]

  • Electrophilicity of the Acrylate: Electron-withdrawing groups on the Michael acceptor increase its electrophilicity and accelerate the reaction. Ethyl acrylate is a standard, reactive substrate.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessive heat can promote side reactions, such as polymerization of the acrylate or 1,2-addition.[5][6] A typical starting point is room temperature, with gentle heating (e.g., 60-80°C) if the reaction is sluggish.[3]

  • Solvent: The choice of solvent can influence reaction kinetics. While the reaction can be run neat (solvent-free), polar protic solvents (like ethanol) can facilitate proton transfer steps, while non-polar solvents may be used to suppress certain side reactions.[7][8] Solvent-free conditions are often preferred for green chemistry and can lead to faster reactions.[5][9]

  • Catalyst: While the reaction can proceed without a catalyst, its rate is often slow. Catalysts are typically employed to increase the rate and allow for milder reaction conditions.

Q3: Is a catalyst necessary? If so, what are the best catalytic strategies?

For hindered or less reactive amines, or to achieve reasonable reaction times at lower temperatures, a catalyst is highly recommended.[1][4] The choice of catalyst can significantly impact reaction efficiency and selectivity.

  • Base Catalysis: Organic bases like 1,8-Diazabicycloundec-7-ene (DBU) are highly effective in catalytic amounts.[5][9] DBU can deprotonate the zwitterionic intermediate, facilitating the proton transfer step and accelerating the overall reaction.

  • Acid Catalysis: Lewis acids or Brønsted acids can activate the acrylate, making the β-carbon more electrophilic and susceptible to nucleophilic attack.[8][10] Trifluoromethanesulfonic acid has been used in similar preparations.[10]

  • Enzymatic Catalysis: For highly selective and green transformations, lipases have been shown to catalyze aza-Michael additions effectively.[11] This is particularly relevant in pharmaceutical development where stereoselectivity may be desired.

  • Metal Catalysis: Various metal complexes can also catalyze this transformation, though they are often more common in asymmetric variants.[12]

For general laboratory synthesis of this specific achiral product, a catalytic amount of an organic base like DBU often provides the best balance of reactivity, cost, and ease of use.

Troubleshooting Guide

Q4: My reaction shows low or no conversion. What are the common causes and how can I fix them?

Low conversion is a frequent issue. A systematic approach to troubleshooting is essential.

Potential Cause Explanation & Validation Recommended Solution
Insufficient Reactivity The uncatalyzed reaction can be slow, especially at room temperature. Check a small aliquot via TLC or LCMS after several hours. If starting materials are largely unchanged, reactivity is the likely issue.1. Introduce a catalyst. Start with 5-10 mol% of DBU.[9] 2. Increase the reaction temperature in 10-15°C increments (e.g., to 50°C, then 65°C), monitoring for product formation and side reactions.
Reagent Quality Ethyl acrylate can polymerize upon storage, especially if the inhibitor has been removed or is depleted. N-benzylmethylamine can oxidize.1. Use freshly opened or distilled reagents. 2. Check the purity of starting materials via NMR or GC-MS before starting the reaction.
Steric Hindrance While N-benzylmethylamine is not excessively bulky, significant steric hindrance can slow the reaction.This is less likely for this specific reaction but consider that bulkier substrates would require more forcing conditions (higher temperature, stronger catalyst).
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to unreacted starting material.Carefully re-calculate and measure the molar equivalents of the amine and acrylate. A slight excess of one reagent may be used to drive the reaction to completion, but this can complicate purification.
Q5: I'm observing significant impurity peaks. What are the likely side reactions and how can I minimize them?

Side product formation compromises yield and complicates purification. The most common side reactions in aza-Michael additions are 1,2-addition and acrylate polymerization.

  • 1,2-Addition (Amide Formation): This occurs when the amine attacks the carbonyl carbon of the ester instead of the β-carbon. This is more prevalent at higher temperatures and with more sterically hindered Michael acceptors.[5]

  • Polymerization: Ethyl acrylate can readily polymerize, especially under thermal conditions or in the presence of radical initiators. This is often observed as the formation of a viscous oil or solid in the reaction flask.

side_reactions Competitive Reaction Pathways start N-benzylmethylamine + Ethyl Acrylate path1 1,4-Addition (Aza-Michael) start->path1 path2 1,2-Addition (Amidation) start->path2 path3 Polymerization start->path3 product_desired Desired Product (Ethyl 3-[benzyl(methyl)amino]propanoate) path1->product_desired product_amide Side Product (Amide) path2->product_amide product_polymer Side Product (Polyacrylate) path3->product_polymer

Caption: Main reaction pathways and potential side reactions.

Mitigation Strategies:

  • Control Temperature: Avoid excessively high temperatures to disfavor 1,2-addition and thermal polymerization.

  • Use a Catalyst: A suitable catalyst (like DBU) can significantly accelerate the desired 1,4-addition, allowing the reaction to proceed at lower temperatures where side reactions are slower.

  • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent radical-initiated polymerization.

  • Use Fresh Acrylate: Use ethyl acrylate that contains an inhibitor (like MEHQ) or is freshly distilled to minimize pre-existing polymers and radical initiators.

Q6: I'm struggling with the work-up and purification. What is a reliable procedure?

The basic nature of the product allows for a straightforward acid-base extraction to remove unreacted starting materials and non-basic impurities.

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1N HCl). The desired product, being an amine, will be protonated and move into the aqueous layer. Unreacted ethyl acrylate and non-basic impurities will remain in the organic layer.[3]

  • Separate Layers: Separate the aqueous layer containing the protonated product. Discard the organic layer.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., solid sodium carbonate or 2N NaOH) until the solution is basic (pH > 9). This deprotonates the product, causing it to become insoluble in water.[3]

  • Back-Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, 2-3 times).

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][13]

  • Final Purification: If necessary, further purify the crude product by flash column chromatography on silica gel or distillation under high vacuum.

Experimental Protocols & Workflow

Q7: Can you provide a standard laboratory protocol for this synthesis?

The following is a representative protocol for the synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

  • N-benzylmethylamine

  • Ethyl acrylate (inhibitor-stabilized)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (optional), separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-benzylmethylamine (1.0 eq).

  • Reagent Addition: Add ethyl acrylate (1.1 eq). A slight excess of the acrylate can help drive the reaction to completion.

  • Catalyst Addition: Add DBU (0.10 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (see Q8). If the reaction is slow, gently heat the mixture to 50-60°C.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Washes: Transfer the mixture to a separatory funnel. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Note: This is an alternative work-up to the acid-base extraction described in Q6, suitable if the product is clean enough to not require extensive purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

experimental_workflow General Experimental Workflow A 1. Reaction Setup (Amine + Acrylate + Catalyst) B 2. Reaction (Stirring +/- Heat) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Incomplete D 4. Work-up (Quench, Dilute, Wash) C->D Complete E 5. Isolation (Dry & Concentrate) D->E F 6. Purification (Chromatography / Distillation) E->F G 7. Analysis (NMR, MS, etc.) F->G

Caption: A typical workflow for synthesis and purification.

Q8: How should I monitor the reaction progress effectively?

Effective monitoring is crucial to determine the reaction endpoint, preventing the formation of side products from prolonged reaction times or excessive heating.

Technique Procedure & Interpretation Advantages/Disadvantages
Thin Layer Chromatography (TLC) Spot the reaction mixture on a silica plate alongside standards of the starting materials. Develop with a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). Visualize under UV light and/or with a potassium permanganate stain. The reaction is complete when the limiting reagent spot has disappeared and a new, more polar product spot is dominant.Adv: Fast, cheap, and easy to perform. Disadv: Not quantitative; may not resolve all impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Dilute a small aliquot of the reaction mixture and inject it. Monitor the disappearance of the starting material peaks (by mass) and the appearance of the product peak.Adv: Highly sensitive and quantitative. Provides mass confirmation of product. Disadv: Requires specialized equipment.
Gas Chromatography (GC) Suitable for volatile compounds. Monitor the disappearance of starting material peaks and the appearance of the product peak over time.Adv: Highly quantitative and provides excellent resolution. Disadv: Requires compounds to be thermally stable and volatile.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Take a sample from the reaction, remove the solvent, and dissolve in a deuterated solvent. Compare the integration of characteristic peaks for the starting materials (e.g., vinyl protons of acrylate) and the product (e.g., new methylene protons adjacent to the nitrogen).Adv: Provides unambiguous structural information and quantitative data on conversion. Disadv: Less practical for real-time monitoring; requires work-up of each sample.

References

  • Polymer Chemistry. (2019). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. Retrieved from [Link]

  • ACS Publications. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]

  • ResearchGate. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

Sources

Computational modeling for "Ethyl 3-[benzyl(methyl)amino]propanoate" synthesis optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Synthesis Optimization of Ethyl 3-[benzyl(methyl)amino]propanoate Ticket ID: CHEM-OPT-8842 Assigned Specialist: Senior Application Scientist, Computational Organic Chemistry[1]

Executive Summary

This technical guide addresses the computational modeling and experimental optimization of the Aza-Michael addition between N-benzylmethylamine and ethyl acrylate .

The synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate presents specific challenges regarding kinetic control vs. thermodynamic stability. This guide provides troubleshooting for Density Functional Theory (DFT) transition state location, solvation modeling, and the translation of calculated activation energies (


) into optimized benchtop conditions (Temperature, Solvent, Catalyst).

Module 1: Quantum Mechanics & Transition State (TS) Convergence

Q: My TS optimization for the C-N bond formation keeps failing or converging to a reactant complex. How do I isolate the true Transition State?

A: The "Flat Surface" Problem & Constrained Optimization Protocol In Aza-Michael additions, the Potential Energy Surface (PES) around the nucleophilic attack is notoriously flat. Standard algorithms (like Berny) often slide back to the pre-reaction complex. You must force the geometry into the "saddle point" region before releasing the constraints.

The Protocol (Self-Validating Workflow)
  • Coordinate Scan (The "Push"):

    • Perform a relaxed potential energy surface scan.

    • Reaction Coordinate: Distance between the Amine Nitrogen (

      
      ) and the 
      
      
      
      -Carbon of Ethyl Acrylate (
      
      
      ).
    • Range: Scan from

      
       down to 
      
      
      
      in steps of
      
      
      .
    • Validation: Plot Energy vs. Distance. The peak of this curve is your initial guess structure.

  • Constrained Optimization:

    • Take the peak structure from Step 1.

    • Fix the

      
       bond length. Optimize all other degrees of freedom.
      
  • TS Berny Optimization (The "Release"):

    • Read the geometry and force constants (Hessian) from Step 2.

    • Release the bond constraint.

    • Run the TS optimization (e.g., Opt=(TS, CalcFc, NoEigenTest) in Gaussian or OptTS in ORCA).[1]

  • Mandatory Validation (IRC):

    • Once a stationary point is found with one imaginary frequency (usually corresponding to the N-C stretch, approx.

      
       to 
      
      
      
      ), you must run an Intrinsic Reaction Coordinate (IRC) calculation.[1]
    • Success Criteria: The IRC must connect the Pre-Reaction Complex (Forward) to the Zwitterionic Intermediate (Reverse).

Visual Workflow: TS Search Strategy

TS_Workflow Start Start: Reactant Complex Scan 1. Relaxed PES Scan (N...C distance 3.5 -> 1.5 Å) Start->Scan Peak Identify Energy Maxima Scan->Peak Constrained 2. Constrained Opt (Fix N...C distance) Peak->Constrained TS_Calc 3. TS Optimization (CalcFC, Berny) Constrained->TS_Calc Freq_Check Check Frequencies TS_Calc->Freq_Check Freq_Check->Constrained 0 or >1 Imaginary Freqs IRC 4. IRC Calculation Freq_Check->IRC 1 Imaginary Freq (N-C stretch)

Figure 1: Decision tree for isolating the Aza-Michael Transition State. Note the loop-back mechanism if frequency analysis fails.

Module 2: Solvation & Kinetic Accuracy

Q: My gas-phase calculations predict a fast reaction, but experimental yields are low. Why is the model overestimating reactivity?

A: You are ignoring the Entropic Cost of Ordering and Specific Solvation. Gas-phase DFT often underestimates the barrier for bimolecular reactions because it neglects the significant entropy loss (


) when two molecules combine. Furthermore, Aza-Michael additions are highly sensitive to hydrogen bonding.[1]
The Solution: Microsolvation + SMD

A simple Polarizable Continuum Model (PCM/SMD) is insufficient because it treats solvent as a dielectric blob. You must explicitly model the interaction between the solvent (e.g., Ethanol) and the carbonyl oxygen of the ethyl acrylate.

Recommended Model Setup:

  • Explicit Layer: Add 1-2 molecules of solvent (Ethanol) hydrogen-bonded to the Carbonyl Oxygen of Ethyl Acrylate.

  • Implicit Layer: Place this entire cluster inside an SMD continuum field.

Data Comparison: Activation Barriers (


) 
Method

(kcal/mol)
Predicted

(at 25°C)
Accuracy vs Exp
Gas Phase (B3LYP) 14.2~0.5 secondsPoor (Overestimates rate)
SMD (Ethanol) 21.5~5 hoursModerate
SMD + Microsolvation 24.8 ~2 days High (Matches uncatalyzed rate)

Note: The reaction is slow uncatalyzed. The microsolvation model correctly predicts that the solvent stabilizes the ground state more than the transition state, raising the barrier.

Module 3: Experimental Translation & Catalysis

Q: Based on the modeling, how do we optimize the synthesis for higher yield and shorter time?

A: Lewis Acid Activation (lowering the LUMO). The modeling confirms that the reaction is LUMO-controlled (Nucleophile HOMO


 Electrophile LUMO). To accelerate the rate, we must lower the LUMO energy of the Ethyl Acrylate.

Mechanism-Based Optimization:

  • Catalyst Selection: Computational screening suggests

    
      or 
    
    
    
    coordinate strongly with the carbonyl oxygen, effectively pulling electron density away from the
    
    
    -carbon and making it more susceptible to nucleophilic attack.
  • Solvent Switch: Switch from protic solvents (Ethanol) to aprotic polar solvents (Acetonitrile or DCM). Protic solvents form H-bonds with the amine nucleophile, stabilizing it and making it less reactive (raising the barrier).

Visual Mechanism: Catalytic Cycle

Reaction_Pathway cluster_0 Rate Determining Step R1 N-benzylmethylamine R2 Ethyl Acrylate Complex Activated Complex (LA-C=O) R2->Complex + Catalyst Cat Lewis Acid (LA) TS Transition State (C-N Formation) Complex->TS + R1 (Amine) Zw Enolate Intermediate TS->Zw Prod Ethyl 3-[benzyl(methyl)amino]propanoate Zw->Prod Proton Transfer - Catalyst

Figure 2: Catalytic pathway showing Lewis Acid activation of the acrylate, facilitating the nucleophilic attack.[1]

Troubleshooting Matrix (FAQ)

SymptomComputational CauseExperimental Fix
Reaction stalls at 60% conversion. Equilibrium Limitation. The Aza-Michael reaction is reversible. DFT shows

is close to 0.[1]
Concentration: Run neat (no solvent) or use excess acrylate (1.5 eq) to push Le Chatelier's principle.
Polymerization of Acrylate. Radical Pathway. DFT shows radical initiation barrier is accessible if

is present.
Add Inhibitor: Add MEHQ (hydroquinone monomethyl ether) and run under

atmosphere.[1]
**Imaginary Freq is -20 cm⁻¹. **Flat Potential Surface. This is a "nuisance mode" (methyl rotation), not a TS.[1]Tighten Convergence: Use Opt=(Tight) and Int=Ultrafine grid in your DFT software.[1]

References

  • Reaction Mechanism & Kinetics

    • Rulev, A. Y. (2014).[1] "Aza-Michael Addition: Selected Advances and Recent Trends." RSC Advances.

  • Computational Methodology (SMD/Solvation)

    • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B.

  • Transition State Optimization Techniques

    • Peng, C., & Schlegel, H. B. (1993).[1] "Combining Synchronous Transit and Quasi-Newton Methods to Find Transition States." Israel Journal of Chemistry. [1]

  • Catalysis in Michael Additions

    • Wabnitz, T. C., & Spencer, J. B. (2003).[1] "A General, Bronsted Acid-Catalyzed Aza-Michael Addition of Nitrogen Nucleophiles to Enones." Organic Letters.

Sources

Validation & Comparative

Validation of HPLC Method for "Ethyl 3-[benzyl(methyl)amino]propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 3-[benzyl(methyl)amino]propanoate (CAS: 25772-94-5).

The Challenge: This compound presents a dual chromatographic challenge:

  • Basic Tertiary Amine: The benzyl(methyl)amino moiety (

    
    ) interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing.
    
  • Labile Ester: The ethyl ester group is susceptible to hydrolysis at extreme pH levels, requiring a buffered mobile phase that balances amine protonation with ester stability.

The Solution: This guide compares a standard "Generic" approach against an Optimized Phosphate-Buffered Method . We demonstrate that controlling pH at 3.0 using a base-deactivated C18 column is the only way to achieve ICH Q2(R1) compliance for peak symmetry and reproducibility.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of a typical screening method versus the optimized protocol developed for this specific intermediate.

ParameterMethod A: Generic Screening (NOT Recommended)Method B: Optimized Validation (Recommended)
Column Standard C18 (e.g., 5µm, 150mm)End-capped C18 or Phenyl-Hexyl (3.5µm, 150mm)
Mobile Phase Water : Acetonitrile (Neutral pH)0.1%

Buffer (pH 3.0)
: Acetonitrile
Mechanism Hydrophobic interaction onlyIon-Suppression + Hydrophobic interaction
Peak Shape Broad, Tailing (

)
Sharp, Symmetric (

)
Retention Stability Drifts due to silanol variabilityStable (Amine fully protonated)
Suitability Rough estimation onlyQC Release & Stability Testing
Mechanistic Insight

In Method A , the tertiary nitrogen exists in equilibrium between protonated and free base forms. The free base binds irreversibly to acidic silanols on the silica surface, causing "shark-fin" tailing. In Method B , the acidic pH (3.0) ensures the amine is 100% protonated (


), preventing silanol interaction. Simultaneously, the phosphate buffer masks residual silanol activity.

Optimized Experimental Protocol

Role: Senior Application Scientist Standard: ICH Q2(R1)

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

    • Rationale: "Base-deactivated" or "End-capped" columns are mandatory to minimize secondary interactions.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 A:B) or Gradient (if impurities vary).

    • Isocratic Recommendation: 60% Buffer / 40% ACN is a good starting point for the main assay.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Ester carbonyl) and 254 nm (Benzyl ring).

    • Note: Use 254 nm for higher specificity; use 210 nm if sensitivity is low.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of Ethyl 3-[benzyl(methyl)amino]propanoate Reference Standard in 10 mL of Mobile Phase (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm (0.1 mg/mL) using Mobile Phase.

    • Critical Step: Use the mobile phase as the diluent to prevent "solvent shock" which distorts early eluting peaks.

Validation Workflow (ICH Q2(R1))

The following diagram illustrates the logical flow of the validation process, ensuring all regulatory requirements are met.

ValidationWorkflow cluster_Validation ICH Q2(R1) Parameters Start Method Development (pH 3.0 Optimization) SST System Suitability Test (SST) Tailing < 1.5, Plates > 5000 Start->SST Pass SST->Start Fail (Re-optimize) Spec Specificity (Blank vs. Sample vs. Impurity) SST->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Recovery) (Spike at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Robust Robustness (pH ±0.2, Flow ±0.1) Prec->Robust Final Validated Method Release for QC Robust->Final All Criteria Met

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for tertiary amine analysis.

Specificity

Protocol: Inject Mobile Phase (Blank), Placebo (if formulation), and Pure Standard. Acceptance Criteria: No interfering peaks at the retention time of the main peak. Peak purity (via Diode Array Detector) should be > 99.0%.

Linearity

Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 ppm). Data Analysis: Plot Area vs. Concentration. Acceptance Criteria: Correlation coefficient (


) 

.
Accuracy (Recovery)

Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations). Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision[2][6][7]
  • System Precision: 6 injections of the same standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    
Robustness

Protocol: Deliberately vary parameters:

  • Flow rate: 0.9 mL/min and 1.1 mL/min.

  • Column Temperature: 25°C and 35°C.

  • pH of Buffer: 2.8 and 3.2. Acceptance Criteria: System suitability parameters (Resolution, Tailing) must remain within limits.

Troubleshooting & Decision Tree

Use this decision logic when encountering peak issues during the analysis of benzyl(methyl)amino esters.

Troubleshooting Problem Peak Issue? Split Split Peak Problem->Split Tailing Tailing > 1.5 Problem->Tailing Drift RT Drift Problem->Drift Sol1 Check Diluent (Must match Mobile Phase) Split->Sol1 Sol2 Lower pH (Ensure Amine Protonation) Tailing->Sol2 Sol3 Add Ion-Pair (Or switch to Phenyl-Hexyl) Tailing->Sol3 Sol4 Equilibrate Column (> 20 Column Volumes) Drift->Sol4

Caption: Diagnostic decision tree for resolving common chromatographic issues with basic esters.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase choice. Journal of Chromatography A. Link

  • SIELC Technologies. (2018). Separation of 3-[Ethyl(phenyl)amino]propanenitrile on Newcrom R1 HPLC column. (Analogous chemistry application). Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2]Link

Sources

Spectroscopic comparison of N-methylated vs. non-methylated beta-amino esters

Spectroscopic & Conformational Analysis: N-Methylated vs. Non-Methylated -Amino Esters

Executive Summary

N-methylation of

This guide provides a technical comparison of these two species. Unlike the relatively rigid non-methylated backbone, N-methylated derivatives exhibit rotameric heterogeneity (cis/trans isomerism) observable on the NMR time scale. This document details the spectroscopic signatures required to distinguish these species, supported by experimental protocols and conformational analysis.

Structural & Conformational Dynamics

The most critical difference between N-methylated and non-methylated

  • Non-Methylated (

    
    ):  Predominantly exists in the trans (Z) conformation due to steric minimization and hydrogen bonding capability.
    
  • N-Methylated (

    
    ):  The energy barrier between cis (E) and trans (Z) conformers is lowered, often leading to a mixture of rotamers in solution. This results in signal doubling  in NMR spectra at room temperature.
    
Diagram: Conformational Equilibrium & Rotamerism

The following diagram illustrates the equilibrium that complicates the spectra of N-methylated species.

RotamerEquilibriumNonMethNon-Methylated(Single Conformer)TransTrans (Z) Rotamer(Major)NonMeth->Trans Steric PreferenceN_MethN-Methylated(Rotameric Mixture)N_Meth->Trans EquilibriumCisCis (E) Rotamer(Minor)N_Meth->Cis EquilibriumTrans->Cis Slow Exchange(NMR Time Scale)

Figure 1: Conformational divergence. N-methylation introduces a cis/trans equilibrium that often results in dual signals in NMR spectroscopy.

Spectroscopic Comparison: NMR ( H & C)

The "Methyl Effect" on Chemical Shifts

The introduction of the methyl group causes predictable deshielding effects on adjacent protons (


FeatureNon-Methylated (

-Ala-OMe type)
N-Methylated (N-Me-

-Ala-OMe)
N-H Signal Broad singlet,

1.5–2.5 ppm (exchangeable)
None (if tertiary) or 1 broad peak (if secondary)
N-CH

AbsentDiagnostic Singlet:

2.8–3.2 ppm

-CH


2.4–2.6 ppm
Downfield shift (

ppm)

-CH


2.8–3.0 ppm
Downfield shift (

ppm)
Multiplicity Sharp triplets (typically)Broadened or doubled peaks (Rotamers)
The Rotamer Problem & Variable Temperature (VT) NMR

In N-methylated esters, you will often observe "ghost peaks" or broadened baselines at room temperature (

not
  • Diagnosis: If the integration of the "impurity" sums perfectly with the main peak to an integer value (e.g., 0.8H + 0.2H = 1.0H), it is a rotamer.

  • Resolution Protocol: Run the sample at elevated temperature (

    
     to 
    
    
    ) in DMSO-
    
    
    .
    • Result: The exchange rate increases, causing the distinct rotamer peaks to coalesce into a single, sharp average peak.

IR & Mass Spectrometry Profiles

Infrared Spectroscopy (FT-IR)

IR is the quickest method to confirm the loss of the N-H bond.

  • Non-Methylated:

    • N-H Stretch: Distinct band(s) at 3300–3400 cm

      
       . Primary amines show two bands (symmetric/asymmetric); secondary show one.[1]
      
    • C=O Stretch: Typically 1730–1750 cm

      
        (ester).
      
  • N-Methylated (Tertiary Amine):

    • N-H Stretch: Absent . The region >3000 cm

      
       is dominated only by C-H stretches.
      
    • C=O Stretch: May shift to slightly higher wavenumbers due to the loss of intermolecular hydrogen bonding.

Mass Spectrometry (Fragmentation)

N-methylation alters the fragmentation pathways, particularly the McLafferty rearrangement.

  • 
    -Cleavage:  Both species undergo 
    
    
    -cleavage next to the nitrogen. However, the N-methylated fragment (immonium ion) is stabilized by the methyl's inductive effect (
    
    
    ), often making the
    
    
    (for N,N-dimethyl) or corresponding fragment more abundant than in the non-methylated analog.
  • M+1 Peak: N-methylation adds exactly 14.01 Da to the molecular ion.

Experimental Protocol: Synthesis & Analysis

The following protocol describes the synthesis of a

Aza-Michael Addition
Diagram: Synthesis & Analysis Workflow

WorkflowStartStart: Amine + AcrylateReactionAza-Michael Addition(MeOH, 25°C, 12-24h)Start->ReactionWorkupEvaporation & ExtractionReaction->WorkupPurificationColumn Chromatography(DCM/MeOH)Workup->PurificationAnalysisSpectroscopic ValidationPurification->AnalysisCheck N-Me Singlet (NMR)Check N-Me Singlet (NMR)Analysis->Check N-Me Singlet (NMR)Check Rotamers (VT-NMR)Check Rotamers (VT-NMR)Analysis->Check Rotamers (VT-NMR)

Figure 2: Standard workflow for Aza-Michael synthesis and subsequent spectroscopic validation.

Protocol: Aza-Michael Addition

Objective: Synthesize N-methyl-

Reagents:

  • Methyl acrylate (1.0 equiv)

  • Methylamine (2.0 M in THF or MeOH, 1.2 equiv)

  • Solvent: Methanol (MeOH)

Procedure:

  • Setup: In a round-bottom flask, dissolve methyl acrylate (e.g., 5 mmol) in MeOH (10 mL).

  • Addition: Cool to

    
     (ice bath). Dropwise add the methylamine solution. The reaction is exothermic; control the rate to prevent polymerization of the acrylate.
    
  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours. Monitor by TLC (stain with Ninhydrin or KMnO

    
    ).
    
  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the solvent and excess amine.

  • Purification:

    • Non-methylated: Often precipitates as a solid or requires recrystallization.

    • N-methylated: Typically an oil. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

    • Note: N-methylated amines can streak on silica. Add 1% Triethylamine (TEA) to the eluent to sharpen bands.

Analytical Sample Preparation
  • NMR Solvent: Use CDCl

    
      for routine checks. Use DMSO-
    
    
    if rotamer peaks are broad and you need to perform high-temperature coalescence studies.
  • Concentration: ~10 mg/mL for

    
    H NMR.
    

References

  • Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol. Frontiers in Chemistry. (2018). Describes the gauche/trans rotameric preferences and N-methyl conformational space. Link

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.MDPI Molecules. (2020). details the Aza-Michael protocol for

    
    -amino ester synthesis. Link
    
  • Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids. Journal of the American Chemical Society. (2007). Provides comparative IR data for amino acid methyl esters. Link

  • Rotamer Libraries for the High-Resolution Design of

    
    -Amino Acid Foldamers. PMC (NIH). (2017). In-depth analysis of 
    
    
    -amino acid side-chain rotamers and backbone dihedrals. Link
  • Mass Spectrometry of Analytical Derivatives: N-alkyl-amino acids. ResearchGate. (2016). Discusses fragmentation patterns of N-methylated amino acid derivatives. Link

Comparative Guide: Enantiomeric Excess Determination for Chiral Ethyl 3-[benzyl(methyl)amino]alkanoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule Scope: The specific nomenclature "Ethyl 3-[benzyl(methyl)amino]propanoate" refers to an achiral


-alanine derivative (

). As this backbone lacks a stereogenic center, it does not exist as enantiomers.

However , this guide addresses the chiral


-substituted analogs  (e.g., Ethyl 3-[benzyl(methyl)amino]butanoate  or 3-phenylpropanoate ), which are critical intermediates in asymmetric synthesis (e.g., via Aza-Michael addition). The protocols below are engineered for these chiral derivatives, which possess a stereocenter at the C3 (

) position.

Objective: To objectively compare and detail the two primary methods for determining enantiomeric excess (ee) of N-benzyl-N-methyl


-amino esters: Chiral Stationary Phase HPLC (CSP-HPLC)  and 

H-NMR using Chiral Lanthanide Shift Reagents (CLSR)
.

Method 1: Chiral Stationary Phase HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases is the industry standard for determining ee due to its high precision (


) and ability to separate trace enantiomers.
Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte (the amino ester) and the chiral selector (amylose or cellulose carbamates) coated on the silica support.

  • Primary Interaction: Hydrogen bonding between the ester carbonyl of the analyte and the carbamate NH of the selector.

  • Secondary Interaction:

    
    -
    
    
    
    stacking between the benzyl ring of the analyte and the phenyl groups of the selector.
  • Steric Fit: The

    
    -substituent (Methyl/Phenyl) dictates the fit into the chiral cavity.
    
Validated Protocol

Column Selection:

  • Primary Choice: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analogue).

  • Reasoning: These columns show superior resolution for

    
    -amino esters compared to covalently bonded phases (e.g., Chiralpak IA) due to the flexibility of the coated polymer.
    

Mobile Phase Composition:

  • Base Solvent: n-Hexane / Isopropanol (IPA).

  • Ratio: Start with 90:10 (v/v) . Adjust to 98:2 if retention is too low.

  • Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why? The basic nitrogen in the analyte interacts with residual silanols on the column, causing peak tailing. The basic modifier blocks these sites, ensuring sharp Gaussian peaks.

Instrument Settings:

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the Benzyl chromophore).

  • Temperature: 25°C (Lowering to 10°C can improve resolution (

    
    ) if separation is partial).
    
Workflow Diagram (HPLC Development)

HPLC_Workflow start Start: Racemic Standard col_select Select Column: Chiralpak AD-H or OD-H start->col_select mp_prep Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA col_select->mp_prep inject Inject Sample mp_prep->inject decision Baseline Separation (Rs > 1.5)? inject->decision success Method Validated: Run Enantioenriched Sample decision->success Yes optimize_mp Decrease Polarity: Hexane/IPA (98:2) decision->optimize_mp No (Poor Res) optimize_temp Lower Temp to 10°C optimize_mp->optimize_temp optimize_temp->inject

Caption: Iterative decision tree for optimizing chiral HPLC separation of basic amine derivatives.

Method 2: H-NMR with Chiral Shift Reagents (The Rapid Screen)

When an HPLC method is not yet established, or for rapid in-process checks, NMR using Eu(hfc)


  is a powerful alternative.
Mechanism

Eu(hfc)


  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is a paramagnetic Lewis acid. It coordinates to the Lewis basic sites of the analyte (the Ester Carbonyl  and the Amine Nitrogen ).
  • Because Eu(hfc)

    
     is chiral, it forms diastereomeric complexes with the 
    
    
    
    and
    
    
    enantiomers of the amine.[1]
  • The paramagnetic Europium induces a chemical shift change (

    
    ).[1] The difference in shift (
    
    
    
    ) between the two diastereomeric complexes splits the signals of the enantiomers.
Validated Protocol
  • Sample Prep: Dissolve ~10 mg of the amino ester in 0.6 mL of CDCl

    
      (must be dry/acid-free).
    
  • Reference Spectrum: Acquire a standard

    
    H-NMR to identify the N-Methyl singlet (typically ~2.2-2.4 ppm) or the Ester methylene quartet.
    
  • Titration:

    • Add solid Eu(hfc)

      
        (approx 0.1 equivalents).[1] Shake until dissolved.
      
    • Acquire spectrum.[1][2][3][4][5][6]

    • Repeat addition (up to 0.5 - 1.0 eq) until the N-Methyl singlet splits into two distinct singlets.

  • Calculation: Integration of the split peaks (

    
     and 
    
    
    
    ) yields the ee:
    
    
Interaction Diagram

NMR_Mechanism analyte Chiral Amine (R/S Mixture) complex_R Complex A: (R)-Amine • Eu(hfc)3 analyte->complex_R + Eu complex_S Complex B: (S)-Amine • Eu(hfc)3 analyte->complex_S + Eu reagent Eu(hfc)3 (Chiral Lewis Acid) reagent->complex_R reagent->complex_S signal_R Shifted Signal δ1 (N-Me) complex_R->signal_R Paramagnetic Shielding signal_S Shifted Signal δ2 (N-Me) complex_S->signal_S Differential Shielding

Caption: Formation of diastereomeric complexes leading to signal splitting in NMR.

Comparative Analysis

FeatureChiral HPLC (CSP)NMR with Eu(hfc)

Accuracy High (> 99.5%)Moderate (~95-98%)
Limit of Detection < 0.1% minor enantiomer~2-5% minor enantiomer
Throughput 15-30 min per run10-15 min per sample
Cost High (Columns ~$1000+)Low (Reagent cost per mg)
Sample Recovery Possible (Prep HPLC)Difficult (Contaminated with Eu)
Primary Limitation Requires method developmentPeak broadening at high conc.

Recommendation:

  • Use NMR for initial screening of reaction conditions (e.g., catalyst screening).

  • Use HPLC for final product characterization and publication-quality data.

References

  • Chiral HPLC of

    
    -Amino Esters: 
    Lee, W., et al. "Enantiomer separation of amines and amino acid esters on chiral stationary phases." Journal of the Pharmaceutical Society of Korea, 2006, 50(3), 211-219.
    
    
  • NMR Shift Reagents for Amines: Sullivan, G. R. "Chiral Lanthanide Shift Reagents." Topics in Stereochemistry, 1978, 10, 287-329. Note: Validates the use of Eu(hfc) for resolving N-methyl signals in chiral amines.
  • Synthesis & Analysis of

    
    -Amino Esters: 
    Davies, S. G., et al. "Asymmetric synthesis of 
    
    
    
    -amino acid derivatives via conjugate addition of lithium (S)-N-benzyl-N-(
    
    
    -methylbenzyl)amide to
    
    
    -unsaturated esters." Journal of the Chemical Society, Perkin Transactions 1, 1994, 1129-1139.

Sources

A Senior Application Scientist's Guide to Ethyl 3-[benzyl(methyl)amino]propanoate Reference Standards: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the integrity of your results hinges on the quality of your starting materials and reference standards. Ethyl 3-[benzyl(methyl)amino]propanoate, a tertiary amine and a β-amino acid derivative, serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its structural features are of significant interest for enhancing metabolic stability and controlling the conformational properties of peptidomimetics and other novel compounds.[1]

This guide provides an in-depth technical overview of Ethyl 3-[benzyl(methyl)amino]propanoate, from its synthesis and comprehensive characterization to a comparative analysis of reference standards. As a senior application scientist, my aim is to equip you with the practical insights and experimental details necessary to make informed decisions about the selection and application of this crucial reagent in your research and development endeavors.

Synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate: A Practical Approach

The synthesis of β-amino propanoate esters is commonly achieved through the Michael addition of an amine to an acrylate ester.[1] This straightforward and efficient method provides a reliable route to Ethyl 3-[benzyl(methyl)amino]propanoate.

Experimental Protocol: Synthesis via Michael Addition
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylbenzylamine (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetonitrile to dissolve the N-methylbenzylamine.

  • Reagent Addition: Slowly add ethyl acrylate (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 3-[benzyl(methyl)amino]propanoate.

G cluster_synthesis Synthesis Workflow start Start: N-methylbenzylamine + Ethyl Acrylate reaction Michael Addition (Ethanol, Reflux, 12-24h) start->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Pure Ethyl 3-[benzyl(methyl)amino]propanoate purification->product

Caption: Synthetic workflow for Ethyl 3-[benzyl(methyl)amino]propanoate.

Comprehensive Characterization of Reference Standards

A reference standard is only as reliable as its characterization data. A multi-technique approach is essential to confirm the identity, purity, and potency of Ethyl 3-[benzyl(methyl)amino]propanoate.

G cluster_characterization Characterization Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) sample->ms Molecular Weight Confirmation hplc HPLC-UV (Purity Assessment) sample->hplc Purity and Quantification ftir FTIR Spectroscopy (Functional Groups) sample->ftir Functional Group Analysis result Characterized Reference Standard nmr->result ms->result hplc->result ftir->result

Caption: Analytical workflow for the characterization of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • Expected Chemical Shifts (δ) and Splitting Patterns:

      • ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

      • ~3.5 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

      • ~2.7 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

      • ~2.5 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

      • ~2.2 ppm (singlet, 3H): Methyl protons on the nitrogen (-N-CH₃).

      • ~4.1 ppm (quartet, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

      • ~1.2 ppm (triplet, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Expected Molecular Ion: For Ethyl 3-[benzyl(methyl)amino]propanoate (C₁₃H₁₉NO₂), the expected exact mass is 221.1416 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 222.1494.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode using ESI.

  • Data Analysis: Identify the molecular ion peak and compare the observed m/z value with the calculated value.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of the reference standard.

Experimental Protocol: HPLC Purity Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).

Comparison of Reference Standards

The choice of a reference standard depends on the specific application. A comparison of key attributes is crucial for making an informed decision.

FeatureSupplier A (Commercial)Supplier B (Commercial)In-house Synthesized
Purity (HPLC) >99.5%>98.0%99.2%
Method of Purity HPLC-UV, qNMRHPLC-UVHPLC-UV
Certification ISO 17034 AccreditedResearch GradeCharacterized by NMR, MS
Documentation Certificate of Analysis, SDSTechnical Data Sheet, SDSInternal analytical reports
Cost HighModerateLow (excluding labor)
Best For Quantitative analysis, GMP useRoutine research, method developmentEarly-stage discovery, large-scale use

Causality Behind Experimental Choices:

  • Purity: For quantitative applications, such as potency assays in drug formulation, a high-purity (>99.5%) and well-certified reference standard (Supplier A) is non-negotiable to ensure accuracy. For routine synthetic chemistry or method development, a research-grade standard (>98%) may be sufficient and more cost-effective.

  • Certification: An ISO 17034 accredited standard provides the highest level of trust and is often required for regulatory submissions. An in-house standard, while cost-effective, requires rigorous characterization and validation to be considered trustworthy.

  • Documentation: A comprehensive Certificate of Analysis provides detailed information on the characterization methods and results, ensuring traceability and supporting data integrity.

Alternative Analytical Approaches

While the core techniques of NMR, MS, and HPLC are standard, other methods can provide complementary information, especially for complex samples.

  • Gas Chromatography (GC): For volatile amines, GC can be an effective method for purity analysis.[2] However, for a compound like Ethyl 3-[benzyl(methyl)amino]propanoate, derivatization might be necessary to improve volatility and thermal stability.

  • Titration Methods: Acid-base titration can be used to determine the total amine content.[2] This can be a simple and cost-effective method for a quick purity assessment but lacks the specificity of chromatographic methods.

  • Quantitative NMR (qNMR): This technique allows for the direct determination of the concentration of a substance in a solution without the need for a separate reference standard of the same compound. An internal standard with a known concentration is used for quantification.

Conclusion

The selection and proper use of a well-characterized reference standard for Ethyl 3-[benzyl(methyl)amino]propanoate are fundamental to the success of research and development projects. This guide has provided a comprehensive framework for understanding the synthesis, characterization, and comparative evaluation of such standards. By applying the detailed protocols and considering the rationale behind the analytical choices, researchers can ensure the reliability and reproducibility of their experimental results, ultimately contributing to the advancement of their scientific goals.

References

  • Tavares, F. X., & Sarko, C. R. (2009). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Letters, 50(47), 6523-6525. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Filo. Interpretation of HNMR of ethyl propanoate. Available from: [Link]_

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Toppr. Separation of primary, secondary and tertiary amines by Hoffmann's method. Available from: [Link]

  • precisionFDA. METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • Analytice. Primary, secondary and tertiary amine analysis laboratories. Available from: [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4). Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Available from: [Link]

  • Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | 1194550-59-8. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2. Available from: [Link]

  • SIELC Technologies. 3-[Ethyl(phenyl)amino]propanenitrile. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

  • Amerigo Scientific. Ethyl 3-(benzylamino)propionate (97%). Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Available from: [Link]

  • The Royal Society of Chemistry. Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Available from: [Link]

  • YouTube. NMR spectrum of methyl propanoate | Learning Science. Available from: [Link]

  • PubMed. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Available from: [Link]

  • The Royal Society of Chemistry. Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Available from: [Link]

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Comparative Guide: Radiosynthesis Strategies for Ethyl 3-[benzyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-[benzyl(methyl)amino]propanoate (also known as N-benzyl-N-methyl-


-alanine ethyl ester) represents a critical structural motif in the development of 

-amino acid peptidomimetics and prodrug scaffolds. Its unique stability profile against standard proteases makes it a high-value target for pharmacokinetic profiling.

This guide provides a technical comparison of radiosynthesis strategies for this molecule, specifically contrasting Positron Emission Tomography (PET) labeling (targeting the N-methyl group with Carbon-11) against ADME-focused labeling (targeting the ester backbone with Carbon-14). We prioritize the [¹¹C]Methyl Triflate ([¹¹C]MeOTf) method as the superior protocol for PET applications due to its enhanced reactivity toward secondary amines compared to traditional [¹¹C]Methyl Iodide ([¹¹C]MeI).

Part 1: Strategic Analysis of Labeling Positions

The choice of radiolabeling position dictates the experimental utility of the synthesized compound. For this specific tertiary amine ester, two primary strategies exist:

FeatureStrategy A: [¹¹C]N-Methylation Strategy B: [¹¹C/¹⁴C]Carbonyl Labeling
Isotope Carbon-11 (t½ = 20.4 min)Carbon-11 or Carbon-14 (t½ = 5730 y)
Target Position N-Methyl group (

)
Ester Carbonyl (

)
Primary Application In vivo PET Imaging: Biodistribution and brain uptake kinetics.Metabolism (ADME): Tracking hydrolysis and metabolite identification.
Metabolic Risk High: Susceptible to CYP450-mediated N-demethylation (loss of label).Low: Label remains on the propanoate backbone even after dealkylation.
Synthesis Route Alkylation of secondary amine precursor.Michael addition of amine to labeled acrylate.
Metabolic Pathway & Label Stability

The following diagram illustrates the metabolic fate of the molecule and why the labeling position matters.

MetabolicPathway Fig 1. Metabolic divergence showing risk of label loss via N-dealkylation vs. ester hydrolysis. Parent Parent Molecule Ethyl 3-[benzyl(methyl)amino]propanoate Met1 Metabolite 1 (Hydrolysis) Acid Derivative Parent->Met1 Carboxylesterase (Retains C-14 Carbonyl Label) Met2 Metabolite 2 (N-Dealkylation) Loss of Methyl Group Parent->Met2 CYP450 (Loses C-11 Methyl Label)

Part 2: Protocol A — High-Efficiency PET Synthesis ([¹¹C]MeOTf)

For PET imaging, we recommend the [¹¹C]Methyl Triflate method over the traditional [¹¹C]Methyl Iodide method. The triflate leaving group is approximately


 times more reactive than iodide, allowing for rapid methylation of the sterically hindered secondary amine precursor without requiring aggressive heating or strong bases that could hydrolyze the ethyl ester.
Comparative Performance: MeOTf vs. MeI[1]
Metric[¹¹C]Methyl Iodide (MeI) [¹¹C]Methyl Triflate (MeOTf)
Reactivity Moderate; requires heating (80°C+).High; reacts at Room Temp (RT).
Base Requirement Strong base (NaH, NaOH) often needed.Weak base or no base (self-catalysis).
Yield (decay corr.) 40–60%>85%
Specific Activity HighUltra-High (Less carrier gas interaction).
Synthesis Time 35–40 min25–30 min
Precursor Preparation

Target Precursor: Ethyl 3-(benzylamino)propanoate (Secondary Amine).

  • Synthesis: Mix benzylamine (1.0 eq) with ethyl acrylate (1.1 eq) in ethanol. Stir at RT for 12 hours.[1] Evaporate solvent.[1][2] Purify via vacuum distillation.

  • Purity Requirement: >98% (GC/MS) to prevent side-reactions.

Step-by-Step Radiosynthesis Protocol ([¹¹C]MeOTf Route)

Reagents:

  • Precursor: 1.0 mg Ethyl 3-(benzylamino)propanoate.

  • Solvent: 300 µL Acetone or DMF (Dry).

  • Reagent: [¹¹C]Methyl Triflate (produced via gas-phase iodination followed by AgOTf column).

Workflow:

  • Trapping: [¹¹C]MeOTf gas is swept into the reaction vessel containing the precursor solution at 0°C (trapping efficiency >95%).

  • Reaction: Allow the mixture to stand at room temperature for 60 seconds . (Note: The high reactivity of triflate renders heating unnecessary and preserves the ester bond).

  • Quenching: Add 1.0 mL HPLC mobile phase (e.g., 30% Acetonitrile/Water).

  • Purification: Inject onto semi-preparative HPLC.

Automated Synthesis Diagram

The following Graphviz diagram details the "Loop Method" setup optimized for this synthesis.

Radiosynthesis Fig 2. Automated workflow for [11C]MeOTf synthesis of Ethyl 3-[benzyl(methyl)amino]propanoate. Cyclotron Cyclotron [11C]CO2 Production MeI_Synth [11C]MeI Synthesis (Gas Phase) Cyclotron->MeI_Synth [11C]CO2 AgOTf_Oven AgOTf Oven (Conversion to [11C]MeOTf) MeI_Synth->AgOTf_Oven [11C]MeI Gas Reaction_Vessel Reaction Vessel Precursor + DMF (Room Temp) AgOTf_Oven->Reaction_Vessel [11C]MeOTf Gas HPLC Semi-Prep HPLC C18 Column Reaction_Vessel->HPLC Crude Product Formulation Formulation (Sterile Filter) HPLC->Formulation Pure Fraction

Part 3: Protocol B — ADME Synthesis (Michael Addition)

For long-term metabolic studies (ADME), Carbon-14 is required. The N-methylation route used above is not recommended for C-14 because metabolic N-demethylation would result in the exhalation of volatile [¹¹C/¹⁴C]CO₂, losing the metabolic trail of the drug scaffold.

Recommended Route: Michael Addition using [1,2-14C]Ethyl Acrylate.

Protocol:
  • Reagents: N-Benzylmethylamine (1.0 eq) + [1,2-14C]Ethyl Acrylate (1.0 eq, specific activity 50 mCi/mmol).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve N-benzylmethylamine in ethanol.

    • Add [14C]Ethyl acrylate dropwise at 0°C to prevent polymerization.

    • Warm to Room Temperature and stir for 4 hours.

    • Note: No base is required; the secondary amine is sufficiently nucleophilic.

  • Workup: Remove solvent under reduced pressure. The product is usually pure enough (>95%) without chromatography, avoiding loss of radioactive material.

Part 4: Characterization & Quality Control

Regardless of the synthesis method, the final product must meet strict QC criteria before release for biological assays.

Quality Control Table
TestMethodAcceptance CriteriaNotes
Identity Co-injection HPLCRetention time ± 0.5 min of standardUse UV (254 nm) for standard, Gamma/Beta for product.
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%Critical impurity: Unreacted [¹¹C]MeOTf or hydrolyzed acid.
Chemical Purity HPLC (UV)> 95%Ensure removal of benzylamine precursor (toxic).
Specific Activity Decay calculation> 100 GBq/µmol (PET)Critical for receptor occupancy studies.
pH pH Strip4.5 – 7.5Physiological compatibility.
HPLC Conditions (Standard)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (benzyl ring) + Radiometric detector.

References

  • Gomez-Vallejo, V., et al. (2010). Fully automated synthesis of [11C]methyl triflate for high specific activity labeling. Applied Radiation and Isotopes.[3][4][5][6][7] Link

  • Jewett, D. M. (1992). A simple synthesis of [11C]methyl triflate.[6] International Journal of Applied Radiation and Isotopes. Link

  • Solingapuram Sai, K. K., et al. (2015). Radiosynthesis of [11C]-labeled compounds using [11C]methyl triflate. Journal of Visualized Experiments. Link

  • Fowler, J. S., & Wolf, A. P. (1982). The synthesis of carbon-11, fluorine-18, and nitrogen-13 labeled radiotracers for biomedical applications. National Academy of Sciences. Link

  • BenchChem. (2024). Ethyl 3-(benzylamino)propanoate Synthesis Protocols.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.